Emupertinib
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2472802-77-8 |
|---|---|
分子式 |
C30H26N8O |
分子量 |
514.6 g/mol |
IUPAC名 |
N-[4-(4-amino-6-ethynyl-5-quinolin-3-ylpyrrolo[2,3-d]pyrimidin-7-yl)-1-bicyclo[2.2.1]heptanyl]-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C30H26N8O/c1-3-23-24(20-12-19-6-4-5-7-21(19)34-14-20)25-26(31)35-17-36-27(25)38(23)30-10-8-29(16-30,9-11-30)37-28(39)22-15-32-18(2)13-33-22/h1,4-7,12-15,17H,8-11,16H2,2H3,(H,37,39)(H2,31,35,36) |
InChIキー |
NKRUHCMBVJSNAB-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Emupertinib: A Fourth-Generation EGFR Tyrosine Kinase Inhibitor for Resistant Non-Small Cell Lung Cancer
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emupertinib, also known as TAS3351, is an orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with potent antineoplastic activity. It is designed to selectively target EGFR harboring common activating mutations (such as exon 19 deletions and L858R) as well as the key resistance mutations T790M and C797S, which confer resistance to earlier-generation EGFR TKIs. A critical feature of this compound is its ability to spare wild-type EGFR, potentially leading to a more favorable safety profile. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target selectivity, impact on downstream signaling pathways, and detailed methodologies for its preclinical evaluation.
Core Mechanism of Action: Selective Inhibition of Mutant EGFR
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Its chemical structure allows for high-affinity binding to the ATP-binding pocket of mutant EGFR, thereby preventing the phosphorylation and subsequent activation of the receptor. This blockade of EGFR autophosphorylation is the critical first step in its mechanism of action.
A key characteristic of this compound is its designation as a fourth-generation EGFR TKI. This classification stems from its efficacy against the C797S mutation, which renders third-generation inhibitors like osimertinib (B560133) ineffective.[1][2] The C797S mutation alters the covalent binding site for irreversible inhibitors.[3] this compound, however, is designed to inhibit EGFR activity in the presence of this mutation.[3]
The selectivity of this compound for mutant over wild-type (WT) EGFR is a significant attribute. By avoiding potent inhibition of WT EGFR, this compound may mitigate some of the toxicities commonly associated with earlier-generation, less selective EGFR inhibitors, such as skin rash and diarrhea.[4]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been characterized through various in vitro assays, including enzymatic assays against isolated EGFR kinase domains and cellular assays assessing the inhibition of EGFR phosphorylation and cell proliferation in cancer cell lines.
Table 1: Enzymatic Inhibition of Recombinant EGFR Kinase
| EGFR Mutant | This compound (TAS3351) IC50 (nM) |
| WT | Data not available |
| ex19del | Data not available |
| L858R | Data not available |
| ex19del/T790M | Data not available |
| L858R/T790M | Data not available |
| ex19del/T790M/C797S | Data not available |
| L858R/T790M/C797S | Data not available |
Note: Specific IC50 values for this compound (TAS3351) from the primary preclinical study are not publicly available in the search results. This table structure is provided for when such data becomes available.
Table 2: Cellular Inhibitory Activity
| Cell Line | EGFR Mutation Status | This compound (TAS3351) IC50 (nM) - Cell Viability |
| Ba/F3 | WT | Data not available |
| Ba/F3 | ex19del | Data not available |
| Ba/F3 | L858R | Data not available |
| Ba/F3 | ex19del/T790M/C797S | Data not available |
| Human NSCLC Cell Lines | Various common mutations | Data not available |
Note: While a preclinical study abstract mentions the testing of TAS3351 on Ba/F3 cells with various EGFR mutations and human NSCLC cell lines, the specific IC50 values are not available in the public domain.[3]
Downstream Signaling Pathways
Upon activation, EGFR initiates a cascade of intracellular signaling events that drive tumor cell proliferation, survival, and metastasis. The two primary downstream pathways are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. By inhibiting EGFR autophosphorylation, this compound effectively blocks the activation of these critical signaling cascades.
PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial mediator of cell survival, growth, and proliferation. Activated EGFR recruits and activates PI3K, which in turn leads to the activation of Akt. This compound's inhibition of EGFR prevents the activation of PI3K and subsequently suppresses the phosphorylation and activation of Akt.
MAPK/ERK Pathway
The MAPK/ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. EGFR activation leads to the activation of the Ras-Raf-MEK-ERK signaling cascade. This compound's blockade of EGFR prevents the initiation of this pathway, leading to decreased ERK phosphorylation and activity.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Emupertinib (TAS3351): A Forth-Generation EGFR Inhibitor Targeting Resistance Mutations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Emupertinib, also known as TAS3351, is an investigational, orally administered, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) being developed by Taiho Pharmaceutical. It is designed to overcome the resistance mechanisms that limit the efficacy of previous generations of EGFR inhibitors in non-small cell lung cancer (NSCLC). Specifically, this compound targets both the common activating EGFR mutations (such as exon 19 deletions and L858R) and the key resistance mutations, including the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation TKIs like osimertinib. Furthermore, preclinical data suggests that this compound is capable of penetrating the blood-brain barrier, indicating its potential to treat or prevent brain metastases, a common complication in EGFR-mutated NSCLC.[1]
This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and clinical development status of this compound (TAS3351) for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a potent and selective inhibitor of EGFR. Its mechanism of action is centered on its ability to bind to the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways that drive tumor cell proliferation and survival. A key feature of this compound is its efficacy against EGFR harboring the C797S mutation, which arises in response to treatment with irreversible third-generation EGFR TKIs that form a covalent bond with the Cys797 residue. By inhibiting EGFR with the C797S mutation, this compound addresses a significant unmet need in the treatment of NSCLC that has become resistant to current standard-of-care therapies.
The following diagram illustrates the EGFR signaling pathway and the role of this compound in inhibiting its activation, particularly in the context of resistance mutations.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Preclinical Data
The preclinical activity of this compound (TAS3351) has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Enzymatic Inhibition of EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| delE746-A750/T790M/C797S | <0.3 |
| L858R/T790M/C797S | 0.52 |
| delE746-A750/C797S | 0.5 |
| L858R/C797S | 0.69 |
| Wild-Type EGFR | 0.92 |
Data from MedchemExpress, pending confirmation from peer-reviewed publications.
Table 2: In Vitro Cellular Activity of this compound (TAS3351)
Detailed quantitative data from cell-based assays, such as inhibition of EGFR phosphorylation and cell proliferation in various NSCLC cell lines harboring different EGFR mutations, are not yet publicly available in tabulated form in peer-reviewed publications. The available preprint suggests potent activity against cell lines with T790M and C797S mutations.[2]
Table 3: In Vivo Efficacy of this compound (TAS3351) in Xenograft Models
Quantitative data from in vivo studies, including tumor growth inhibition and survival data in mouse models with subcutaneously implanted or intracranial tumors derived from NSCLC cell lines with relevant EGFR mutations, are described in a preprint but are not yet available in a structured, peer-reviewed format.[2] The preprint indicates high efficacy in mouse models with intracranial allografts.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound (TAS3351) are not yet fully available in the public domain. However, based on standard methodologies for the characterization of EGFR inhibitors, the following outlines the likely experimental approaches.
EGFR Kinase Inhibition Assay
A biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against various recombinant EGFR kinase domains (wild-type and mutants) would typically be performed. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow:
-
Reagent Preparation: Recombinant human EGFR kinase domains are purified. A substrate peptide (e.g., poly-GT) and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The EGFR enzyme, substrate, and this compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin is added to detect the phosphorylated substrate.
-
Data Analysis: The TR-FRET signal is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: A representative workflow for an EGFR kinase inhibition assay.
Cell-Based Assays
Cell Viability/Proliferation Assay: NSCLC cell lines with various EGFR mutations would be seeded in 96-well plates and treated with increasing concentrations of this compound. After a 72-hour incubation, cell viability would be assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The IC50 values for cell growth inhibition would then be determined.
EGFR Phosphorylation Assay: To confirm the mechanism of action in a cellular context, NSCLC cells would be treated with this compound for a short period (e.g., 2 hours), followed by lysis. The levels of phosphorylated EGFR (pEGFR) and total EGFR would be measured by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).
In Vivo Tumor Xenograft Studies
Immunocompromised mice (e.g., nude or NSG mice) would be subcutaneously inoculated with human NSCLC cells harboring relevant EGFR mutations. Once tumors reach a palpable size, the mice would be randomized into vehicle control and this compound treatment groups. This compound would be administered orally, and tumor volume would be measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of pEGFR levels). For brain metastasis models, tumor cells would be intracranially injected, and treatment efficacy would be assessed by bioluminescence imaging and survival analysis.[1]
Clinical Development
This compound (TAS3351) is currently being evaluated in a Phase 1/2 clinical trial (NCT05765734).[3]
-
Title: A Study of TAS3351 in Patients with Advanced Non-Small Cell Lung Cancer and EGFR Mutations.[4]
-
Status: Terminated (Strategic decision, not based on safety concerns).[3]
-
Phase: Phase 1/Phase 2.[3]
-
Purpose: To investigate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TAS3351 in patients with advanced or metastatic NSCLC with EGFR mutations, particularly those who have acquired the C797S mutation.[3][5]
-
Study Design: This was an open-label, dose-escalation and dose-expansion study.[3]
-
Patient Population: Adult patients with locally advanced, non-resectable, or metastatic NSCLC with documented EGFR mutations who have progressed on prior EGFR TKI therapy.[3]
As of the latest update, the clinical trial has been terminated due to a strategic decision, and no efficacy or safety data has been publicly released from this study.
Conclusion
This compound (TAS3351) is a promising fourth-generation EGFR inhibitor with a preclinical profile that demonstrates potent activity against NSCLC with EGFR mutations that are resistant to third-generation TKIs, including the C797S mutation. Its ability to penetrate the blood-brain barrier in preclinical models further highlights its potential as a therapeutic option for a patient population with a high unmet medical need. While the termination of the initial Phase 1/2 clinical trial for strategic reasons leaves the future clinical development path uncertain, the preclinical data underscore the potential of this compound as a next-generation targeted therapy for EGFR-mutated NSCLC. Further disclosure of the preclinical data and any future clinical plans from Taiho Pharmaceutical will be critical in fully defining the therapeutic potential of this compound.
References
Emupertinib's Role in Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emupertinib (also known as TAS-115) is a novel oral multi-kinase inhibitor that has demonstrated potential as an anti-neoplastic agent. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in critical signal transduction pathways. By primarily targeting receptor tyrosine kinases (RTKs) such as MET and VEGFR, this compound exerts its influence on downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are pivotal in tumor cell proliferation, survival, and angiogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor designed to target multiple receptor tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of MET (Mesenchymal-Epithelial Transition factor), VEGFR (Vascular Endothelial Growth Factor Receptor), FMS (Macrophage colony-stimulating factor receptor), and PDGFR (Platelet-Derived Growth Factor Receptor). Dysregulation of these RTKs and their associated signaling pathways is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention.
Core Signaling Pathways Modulated by this compound
This compound's anti-tumor activity stems from its ability to modulate key signaling pathways that are frequently hyperactivated in cancer.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Activation of RTKs like MET and VEGFR leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Preclinical studies have shown that this compound suppresses signaling through the PI3K/Akt/mTOR pathway[1].
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and promoting cell proliferation, differentiation, and survival. The activation of MET and other RTKs by their respective ligands can trigger the MAPK/ERK pathway. Preclinical evidence suggests that this compound can inhibit the phosphorylation of ERK1/2, key components of this pathway[2][3].
Quantitative Data on this compound's Activity
Quantitative data from preclinical and clinical studies provide insights into the potency and efficacy of this compound.
| Target/Parameter | IC50/Value | System/Assay | Reference |
| Recombinant VEGFR2 | 0.030 µmol/L | In vitro kinase assay | [2] |
| Recombinant MET | 0.032 µmol/L | In vitro kinase assay | [2] |
| Akt Phosphorylation | Tendency for reduction | Immunohistochemical analysis (Prostate cancer mouse model) | [3] |
| ERK Phosphorylation | Potent but focal inhibition | Immunohistochemical analysis (Prostate cancer mouse model) | [3] |
| c-MET/HGF Signaling | Suppressed | 3D heterotypic spheroid models of TNBC | [1] |
| PI3K/Akt/mTOR Signaling | Suppressed | 3D heterotypic spheroid models of TNBC | [1] |
Table 1: Summary of Quantitative Data for this compound (TAS-115)
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the effects of this compound on signal transduction pathways.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of its target RTKs.
Protocol:
-
Reagents and Materials: Recombinant human kinase (e.g., VEGFR2, MET), kinase buffer, ATP, substrate peptide, this compound (TAS-115), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a microplate, combine the recombinant kinase, the substrate peptide, and the kinase buffer. c. Add the diluted this compound or vehicle control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period. f. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to assess the effect of this compound on the phosphorylation status of key signaling proteins within the PI3K/Akt and MAPK/ERK pathways.
Protocol:
-
Cell Culture and Treatment: a. Culture cancer cells (e.g., prostate cancer cell lines) to a suitable confluency. b. Treat the cells with various concentrations of this compound or vehicle control for a specified duration. In some experiments, cells can be stimulated with growth factors like HGF or VEGF to activate the pathways.
-
Protein Extraction: a. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. b. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels (by re-probing the membrane with an antibody against the total protein) or a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent. Viable cells will metabolize these reagents into a colored or fluorescent product.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Treatment: a. Monitor tumor growth regularly by measuring tumor volume with calipers. b. Once the tumors reach a certain size, randomize the mice into treatment and control groups. c. Administer this compound (e.g., by oral gavage) or a vehicle control to the respective groups according to a defined dosing schedule.
-
Efficacy Evaluation: a. Continue to monitor tumor volume and the body weight of the mice throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for phosphorylated proteins).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Visualizing the Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound inhibits MET and VEGFR, blocking downstream PI3K/Akt and MAPK/ERK signaling.
Caption: Workflow for Western blot analysis of protein phosphorylation after this compound treatment.
Conclusion
This compound is a multi-kinase inhibitor that primarily targets MET and VEGFR, leading to the suppression of downstream PI3K/Akt/mTOR and MAPK/ERK signaling pathways. This mechanism of action underlies its observed anti-proliferative and anti-angiogenic effects in preclinical models. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should aim to further elucidate the precise molecular interactions and to identify predictive biomarkers to guide its clinical development. While a direct interaction with HER3 has not been established, the interconnectedness of RTK signaling suggests that the effects of this compound on the broader signaling network warrant continued investigation.
References
Emupertinib (TAS3351): A Fourth-Generation EGFR Inhibitor Targeting Acquired Resistance in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emupertinib, also known as TAS3351, is an investigational, orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target EGFR mutations, including the acquired resistance mutations T790M and C797S, which limit the efficacy of previous generations of EGFR inhibitors in non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the preclinical data and mechanism of action of this compound.
Mechanism of Action
This compound is a mutant-selective EGFR inhibitor that potently targets common activating EGFR mutations (exon 19 deletions and L858R) as well as the key resistance mutations T790M and C797S, while demonstrating significantly less activity against wild-type (WT) EGFR.[1][2][3][4] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index. The ability of this compound to inhibit the C797S mutation, which confers resistance to third-generation TKIs like osimertinib, positions it as a promising next-generation therapy for patients who have developed resistance to current standard-of-care treatments.[1][4][5]
The proposed mechanism of action involves the binding of this compound to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways responsible for cell proliferation and survival.
Quantitative Data: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations.
Table 1: Enzymatic Inhibition of Recombinant EGFR Kinase
| EGFR Mutant | This compound pIC50 | This compound IC50 (nM) |
| d746-750/T790M/C797S | >9.5 | <0.3 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. The pIC50 value represents the negative logarithm of the IC50 value. An IC50 value of <0.3 nM was calculated from a pIC50 of >9.5.[6]
Table 2: Cellular Phospho-EGFR Inhibition and Cell Viability
| Cell Line Model | EGFR Mutation Status | Cellular pEGFR Inhibition (IC50, nM) | Cell Viability (IC50, nM) |
| Ba/F3 | ex19del/T790M/C797S | Data not available | Data not available |
| NIH/3T3 Allograft | ex19del/C797S/T790M | Data not available | Data not available |
| Human NSCLC Xenograft | Common EGFR mutations | Data not available | Data not available |
Specific IC50 values for cellular assays were mentioned as showing potent inhibition but quantitative data is not available in the provided search results.[4]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Recombinant EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various recombinant EGFR kinase domains.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type and various mutant forms) are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is used.
-
Assay Buffer: A standard kinase assay buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (radiolabeled or for use with a detection antibody) is prepared.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding the EGFR enzyme to wells of a microplate containing the substrate, assay buffer, and varying concentrations of this compound. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Radiometric Assay: If using [γ-33P]ATP, the reaction is stopped by adding EDTA. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Non-Radiometric Assay (e.g., ELISA-based): The reaction is stopped, and the phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). A colorimetric or chemiluminescent substrate is then added, and the signal is read using a microplate reader.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-EGFR Inhibition Assay (In-Cell Western Assay)
Objective: To measure the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express specific human EGFR mutations or human NSCLC cell lines with endogenous EGFR mutations are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are serum-starved for a period (e.g., 4-6 hours) and then treated with a range of concentrations of this compound for a specified time (e.g., 2 hours).
-
EGFR Stimulation: Cells are stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.
-
Cell Fixation and Permeabilization: The media is removed, and cells are fixed with paraformaldehyde and then permeabilized with a detergent-based buffer (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated EGFR (pEGFR) and a normalization antibody for total EGFR or a housekeeping protein (e.g., GAPDH). Subsequently, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Signal Detection: The fluorescence intensity in each well is read using an imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: The pEGFR signal is normalized to the total protein signal. The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined using a dose-response curve.[4]
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of EGFR-dependent cancer cells.
Methodology:
-
Cell Seeding: Ba/F3 cells expressing EGFR mutations or human NSCLC cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for an extended period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: The signal from treated cells is normalized to that of vehicle-treated control cells. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.[4]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: NIH/3T3 cells engineered to express human EGFR mutations (e.g., ex19del/C797S/T790M) or human NSCLC cell lines are subcutaneously injected into immunocompromised mice (e.g., nude mice).[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor activity is assessed by comparing the tumor growth in the this compound-treated group to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for evaluating this compound's in vitro efficacy.
Logical Relationship of EGFR Mutations and TKI Generations
Caption: Evolution of EGFR mutations and corresponding TKI generations.
Clinical Development
This compound (TAS3351) is currently being evaluated in a Phase 1/2 clinical trial (NCT05765734) in patients with advanced NSCLC harboring EGFR mutations, with a focus on those with the C797S resistance mutation.[6][7][8][9][10] The study aims to determine the safety, recommended Phase 2 dose, and preliminary efficacy of this compound in this patient population.
Conclusion
This compound (TAS3351) is a potent, fourth-generation EGFR-TKI that demonstrates significant preclinical activity against EGFR mutations that confer resistance to earlier-generation inhibitors, including the challenging C797S mutation. Its high selectivity for mutant over wild-type EGFR suggests a favorable therapeutic window. The ongoing clinical evaluation will be critical in determining the ultimate role of this compound in the treatment paradigm for EGFR-mutated NSCLC. The information presented in this guide provides a foundational understanding of the preclinical profile of this promising therapeutic agent.
References
- 1. Discovery of TAS3351, a brain-penetrable fourth-generation EGFR-TKI that overcomes T790M and C797S resistance mutations | Sciety [sciety.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study of TAS3351 in NSCLC Patients With EGFRmt | Clinical Research Trial Listing [centerwatch.com]
- 10. TAS3351 for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emupertinib is an orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It demonstrates potent and selective inhibitory activity against a range of EGFR mutations, including the challenging T790M and C797S resistance mutations that can emerge during cancer therapy. This compound is also known as TAS3351, a clinical candidate under development by Taiho Pharmaceutical. This technical guide provides a comprehensive overview of this compound, its known analogs, mechanism of action, and the experimental methodologies used for its characterization.
Core Compound Profile: this compound (TAS3351)
This compound is a potent inhibitor of various EGFR mutations, including those that confer resistance to earlier-generation TKIs. Its chemical structure is based on a 7H-pyrrolo[2,3-d]pyrimidine core.
Chemical Name: N-[4-[4-amino-6-ethynyl-5-(3-quinolinyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]bicyclo[2.2.1]hept-1-yl]-5-methyl-2-pyrazinecarboxamide
Quantitative Biological Activity
The inhibitory activity of this compound against various EGFR mutations has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its potency against clinically relevant mutations.
| EGFR Mutant | IC50 (nM) |
| EGFR (d746-750/T790M/C779S) | <0.3[1] |
| EGFR (L858R/T790M/C797S) | 0.52[1] |
| EGFR (d746-750/C797S) | 0.5[1] |
| EGFR (L858R/C797S) | 0.69[1] |
| EGFR (wild-type) | 0.92[1] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding site, it prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.[2] A key feature of fourth-generation EGFR inhibitors like this compound is their ability to inhibit EGFR even in the presence of the C797S mutation, which can confer resistance to third-generation inhibitors like osimertinib.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
This compound Related Compounds and Analogs
The development of this compound has involved the synthesis and evaluation of numerous analogs based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR) of Pyrrolo[2,3-d]pyrimidine Analogs
-
C4 Position: Substitution with an anilino group at the C4 position is a critical determinant of inhibitory potency against EGFR.
-
C6 Position: Modifications at the C6 position have been explored to enhance selectivity and pharmacokinetic properties.
-
N7 Position: The N7 position is often used for introducing larger substituents to modulate solubility and cell permeability.
While specific data for a wide range of this compound analogs is not publicly available, the patent literature (WO2020166680A1) describes various related compounds. The general SAR for this class of inhibitors suggests that small modifications to the quinoline (B57606) and pyrazinecarboxamide moieties can significantly impact activity and selectivity.
Experimental Protocols
The characterization of this compound and its analogs involves a range of biochemical and cell-based assays to determine their inhibitory potency and cellular effects.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the inhibition of purified EGFR kinase activity.
Workflow:
Caption: Workflow for HTRF-based EGFR Kinase Inhibition Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound or its analogs in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Use purified, recombinant EGFR mutant proteins (e.g., L858R/T790M/C797S). Prepare a solution of a suitable substrate peptide.
-
Kinase Reaction: In a 384-well plate, add the EGFR enzyme and the test compound. Initiate the reaction by adding a mixture of the substrate peptide and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing EDTA. Add HTRF detection reagents, which typically include a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin. Incubate to allow for binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines expressing specific EGFR mutations.
Workflow:
Caption: Workflow for a Cell-Based Proliferation Assay.
Detailed Protocol:
-
Cell Culture: Culture human non-small cell lung cancer cell lines harboring relevant EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) in appropriate media. Cell lines engineered to express the C797S mutation can also be used.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration to determine the IC50 value.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold followed by the introduction of the various substituents. The key steps, as inferred from related syntheses and patent literature, likely involve:
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This is often achieved through a condensation reaction of a substituted pyrrole (B145914) with a pyrimidine (B1678525) precursor.
-
Introduction of the Quinoline Moiety: This can be accomplished via a Suzuki or Stille coupling reaction at the C5 position of the pyrrolo[2,3-d]pyrimidine core.
-
Alkynylation: The ethynyl (B1212043) group at the C6 position can be introduced using a Sonogashira coupling.
-
Coupling of the Bicyclo[2.2.1]heptane Moiety: The bicyclo[2.2.1]heptane group is attached to the N7 position of the pyrrole ring.
-
Amide Bond Formation: The final step involves the formation of an amide bond between the amino group on the bicyclo[2.2.1]heptane and the 5-methyl-2-pyrazinecarboxylic acid.
Conclusion
This compound (TAS3351) represents a significant advancement in the development of targeted therapies for EGFR-mutant non-small cell lung cancer. Its ability to overcome resistance mediated by the T790M and C797S mutations addresses a critical unmet need in oncology. The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a valuable platform for the design of potent and selective kinase inhibitors. Further research into the analogs of this compound and the development of optimized experimental protocols will be crucial for the discovery of the next generation of EGFR inhibitors.
References
Emupertinib: A Fourth-Generation EGFR Inhibitor as a Tool Compound for Cancer Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emupertinib, also known as TAS3351, is an orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with significant potential as a tool compound in cancer biology research.[1] Developed by Taiho Pharmaceutical, this mutant-selective inhibitor is designed to overcome resistance mechanisms that limit the efficacy of previous generations of EGFR TKIs, particularly the T790M and C797S mutations in non-small cell lung cancer (NSCLC).[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols to facilitate its use as a research tool.
Introduction: The Evolution of EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably NSCLC. The development of EGFR TKIs has revolutionized the treatment of EGFR-mutant cancers. However, the emergence of acquired resistance, frequently mediated by secondary mutations in the EGFR kinase domain such as T790M and C797S, has necessitated the development of next-generation inhibitors. This compound represents a significant advancement in this area, demonstrating potent activity against these resistant forms of EGFR while sparing the wild-type receptor, which is expected to result in a more favorable therapeutic window.[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades.[4] A key feature of this compound is its high potency against EGFR harboring activating mutations (such as exon 19 deletions and L858R) in combination with the T790M and/or C797S resistance mutations.[2][3] This selectivity allows for the targeted inhibition of cancer cells that have developed resistance to first, second, and third-generation EGFR TKIs.
Signaling Pathways
This compound's inhibitory action on EGFR phosphorylation blocks multiple downstream signaling pathways crucial for tumor growth and survival. The two primary cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
Figure 1: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Quantitative Data
The following tables summarize the inhibitory activity of this compound (TAS3351) against various EGFR mutations. Data has been compiled from available preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (TAS3351)
| Target Kinase | IC50 (nM) | Assay Type |
| EGFR (ex19del) | Data not publicly available | Kinase Assay |
| EGFR (L858R) | Data not publicly available | Kinase Assay |
| EGFR (ex19del/T790M) | Data not publicly available | Kinase Assay |
| EGFR (L858R/T790M) | Data not publicly available | Kinase Assay |
| EGFR (ex19del/T790M/C797S) | Potent Inhibition Reported[2][3] | Kinase Assay |
| EGFR (L858R/T790M/C797S) | Potent Inhibition Reported[2][3] | Kinase Assay |
| EGFR (Wild-Type) | Spared[3] | Kinase Assay |
Table 2: Cellular Proliferation Inhibition by this compound (TAS3351)
| Cell Line | EGFR Status | IC50 (nM) |
| Ba/F3 | ex19del | Data not publicly available |
| Ba/F3 | L858R | Data not publicly available |
| Ba/F3 | ex19del/T790M/C797S | Potent Inhibition Reported[2][3] |
| Ba/F3 | L858R/T790M/C797S | Potent Inhibition Reported[2][3] |
| NSCLC Cell Lines | Various common mutations | Potent Inhibition Reported[2] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as a tool compound.
In Vitro EGFR Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR.
Materials:
-
Recombinant human EGFR (wild-type and various mutant forms)
-
This compound (TAS3351)
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the EGFR enzyme to the kinase assay buffer.
-
Add the this compound dilutions to the wells and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's instructions using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream targets in cancer cell lines.
Materials:
-
Cancer cell lines with relevant EGFR mutations
-
This compound (TAS3351)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound (TAS3351)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Conclusion
This compound (TAS3351) is a potent and selective fourth-generation EGFR inhibitor that effectively targets resistance mutations, making it a valuable tool for cancer research. Its ability to overcome the limitations of previous EGFR TKIs provides a unique opportunity to study the mechanisms of drug resistance and to explore novel therapeutic strategies in EGFR-driven cancers. The protocols and data presented in this guide are intended to facilitate the use of this compound as a tool compound to advance our understanding of cancer biology and to aid in the development of more effective cancer therapies. Clinical development of this compound is ongoing, and further research will continue to elucidate its full potential.[5][6]
References
Methodological & Application
Emupertinib In Vitro Assay Protocol: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emupertinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Dysregulation of the EGFR signaling pathway is a critical driver in the development and progression of various cancers, making it a key therapeutic target.[1][4] this compound has demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, including those conferring resistance to other EGFR inhibitors.[3]
These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound. The included methodologies cover biochemical kinase assays to determine enzymatic inhibition, cell-based assays to assess effects on cancer cell viability, and Western blot analysis to investigate the impact on intracellular signaling pathways.
Data Presentation: this compound Inhibition Profile
The inhibitory activity of this compound against various EGFR isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[5]
| Target Enzyme | IC50 (nM) |
| EGFR (d746-750/T790M/C797S) | < 0.3 |
| EGFR (L858R/T790M/C797S) | 0.52 |
| EGFR (d746-750/C797S) | 0.5 |
| EGFR (L858R/C797S) | 0.69 |
| EGFR (wild-type) | 0.92 |
Data sourced from MedchemExpress.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the general experimental workflows for the described in vitro assays.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General experimental workflows for in vitro assays.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies EGFR kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1][6]
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
This compound
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 dilutions.[1]
-
Compound Dispensing: Add 1 µL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.[6]
-
Enzyme Preparation: Dilute the EGFR kinase in kinase buffer to the desired concentration (e.g., 2-5 ng/well, requires optimization).[6]
-
Enzyme Addition: Add 2 µL of the diluted EGFR kinase to each well.
-
Substrate/ATP Mix: Prepare a solution containing the substrate and ATP in kinase buffer. The final concentration of ATP should be close to its Km for EGFR (typically 10-50 µM).[2]
-
Reaction Initiation: Add 2 µL of the substrate/ATP mix to each well to start the reaction.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1][6]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[1][6]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
EGFR-dependent cancer cell line (e.g., HCC827, NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[7][8]
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percent viability for each this compound concentration relative to the vehicle control. Determine the IC50 value as described for the biochemical kinase assay.
Western Blot Analysis of EGFR Signaling
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.[4][10]
Materials:
-
EGFR-dependent cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to attach. Starve the cells in serum-free medium for 12-24 hours, then treat with different concentrations of this compound for a specified time (e.g., 2 hours). Stimulate with EGF (e.g., 100 ng/mL) for 5-10 minutes before harvesting. Wash the cells with ice-cold PBS and lyse with RIPA buffer.[2][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4][10]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[4][10]
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal.[4][10]
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the respective antibodies.[10]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal, and then to a loading control (e.g., GAPDH).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Emupertinib Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emupertinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the progression of various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant inhibitory activity against wild-type EGFR as well as clinically relevant mutant forms of the receptor.[3] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound in a laboratory setting. The provided methodologies cover the assessment of cell viability, apoptosis induction, and target kinase inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various EGFR kinase domains. This data is crucial for selecting appropriate cell models and designing effective dose-response experiments.
| Target | IC50 (nM) |
| EGFR (d746-750/T790M/C779S) | <0.3 |
| EGFR (L858R/T790M/C797S) | 0.52 |
| EGFR (d746-750/C797S) | 0.5 |
| EGFR (L858R/C797S) | 0.69 |
| EGFR (wild-type) | 0.92 |
Data sourced from MedchemExpress.[3]
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
-
Data Analysis:
-
Determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
In-Cell Western™ Assay for EGFR Phosphorylation
This assay quantifies the inhibition of EGFR phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line with detectable EGFR phosphorylation (e.g., A431)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Primary antibodies: Rabbit anti-Phospho-EGFR (Tyr1068) and Mouse anti-Total EGFR
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Formaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
LI-COR® Odyssey® Imaging System
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Starve the cells in serum-free medium if necessary to reduce basal EGFR phosphorylation.
-
Treat with this compound for the desired time.
-
Stimulate with EGF if required to induce EGFR phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
-
Blocking and Antibody Incubation:
-
Block the wells with blocking buffer.
-
Incubate with a mixture of the two primary antibodies.
-
Wash the wells.
-
Incubate with a mixture of the two fluorescently-labeled secondary antibodies in the dark.
-
-
Imaging and Analysis:
-
Wash the wells.
-
Scan the plate using a LI-COR® Odyssey® Imaging System.
-
Quantify the fluorescence intensity for both phosphorylated and total EGFR.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Calculate the percentage of inhibition of EGFR phosphorylation relative to the control.
-
Disclaimer
These protocols provide a general guideline. Researchers should optimize the conditions, including cell density, incubation times, and compound concentrations, for their specific experimental setup. For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols: Emupertinib Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emupertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with potential antineoplastic activity.[1][2][3] Western blotting is a fundamental technique to investigate the mechanism of action of such inhibitors by examining their effects on protein expression and phosphorylation status within relevant signaling pathways. This document provides a detailed protocol for utilizing western blot to analyze the effects of this compound on the EGFR signaling pathway, specifically focusing on the phosphorylation of EGFR and downstream targets such as Akt and ERK.
Signaling Pathway and Target Proteins
This compound targets the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways. A western blot analysis of this compound's effects would typically investigate the phosphorylation status of EGFR itself, as well as key downstream effectors like Akt and ERK, to confirm target engagement and downstream pathway inhibition.
Caption: EGFR signaling pathway targeted by this compound.
Quantitative Data Summary
The following table provides typical starting concentrations and ranges for antibodies and other reagents used in a western blot protocol. Optimization may be required based on the specific cell line, antibody performance, and detection system used.
| Reagent/Parameter | Recommended Starting Dilution/Concentration | Typical Range |
| Protein Lysate Loading | 20-30 µg per lane | 10-60 µg |
| Primary Antibody (p-EGFR, p-Akt, p-ERK) | 1:1000 | 1:500 - 1:2000 |
| Primary Antibody (Total EGFR, Akt, ERK) | 1:1000 | 1:1000 - 1:5000 |
| Primary Antibody (Loading Control, e.g., GAPDH, β-actin) | 1:5000 | 1:1000 - 1:10,000 |
| HRP-conjugated Secondary Antibody | 1:2000 | 1:1000 - 1:10,000 |
Detailed Western Blot Protocol
This protocol is a general guideline for investigating the effect of this compound on EGFR signaling in a relevant cancer cell line (e.g., A549, a non-small cell lung cancer line with EGFR expression).
Cell Culture and Treatment
-
Culture cells to 70-80% confluency in appropriate media.
-
Starve cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Treat cells with varying concentrations of this compound for the desired time course (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
For pathway activation, stimulate cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.
Lysate Preparation
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE
-
Normalize protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per well into a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
Protein Transfer
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for optimal transfer efficiency.
-
Assemble the transfer sandwich according to the manufacturer's instructions.
-
Perform the transfer at 100V for 1-2 hours at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4][5]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[4][5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Stripping and Re-probing (Optional)
-
To detect multiple proteins on the same membrane, the membrane can be stripped.
-
Wash the membrane in a mild stripping buffer.
-
Block the membrane again and re-probe with another primary antibody, starting from step 5. It is recommended to probe for phosphorylated proteins first, then total proteins, and finally a loading control.
Caption: Experimental workflow for Western Blot analysis.
Expected Results
Treatment with this compound is expected to decrease the phosphorylation of EGFR and its downstream targets, Akt and ERK, in a dose- and time-dependent manner. The total protein levels of EGFR, Akt, and ERK should remain relatively unchanged, demonstrating that the inhibitor affects the kinase activity rather than protein expression. A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading between lanes.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. ulab360.com [ulab360.com]
Emupertinib Kinase Assay: Application Notes and Protocols
For Research Use Only.
Introduction
Emupertinib is an investigational, potent small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] As a tyrosine kinase inhibitor, this compound is under investigation for its potential as an antineoplastic agent.[1][2] Protein kinases, like EGFR, are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and differentiation.[4] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a significant class of targeted therapies.[5][6][7]
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against EGFR kinase activity using a luminescence-based assay format. The protocol is intended for researchers, scientists, and drug development professionals engaged in the characterization of kinase inhibitors.
Mechanism of Action
This compound functions by competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic kinase domain of the EGFR protein.[5] By occupying the ATP-binding site, it blocks the phosphorylation of downstream substrate proteins, thereby inhibiting the activation of signaling cascades that promote tumor cell growth and survival.[8][9][10]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[11] The pIC50 is the negative logarithm of the IC50 value in molar concentration.[11]
| Kinase Target | Mutant | Parameter | Value | Reference |
| Epidermal Growth Factor Receptor (EGFR) | d746-750/T790M/C797S | pIC50 | >9.5 | [1] |
Note: This table represents currently available public data. A comprehensive kinase selectivity profile would require testing against a broad panel of kinases.
Experimental Protocols
A variety of assay formats can be used to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[12][13][14] The following protocol details a non-radioactive, luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay system, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[15]
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This biochemical assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a purified EGFR enzyme.
Principle of the Assay
The assay is conducted in two steps. First, the EGFR enzyme, a suitable substrate, and ATP are incubated with varying concentrations of this compound. During this reaction, EGFR catalyzes the transfer of phosphate (B84403) from ATP to the substrate, which produces ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal.[16] The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[16]
Materials and Reagents
| Reagent | Vendor | Catalog No. (Example) | Storage |
| Active Human EGFR (mutant) | SignalChem | E10-11G | -80°C |
| Poly (Glu, Tyr) 4:1 | Sigma-Aldrich | P0275 | -20°C |
| ATP Solution (10 mM) | Promega | V9121 | -20°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| This compound | Various | N/A | RT or as specified |
| Kinase Buffer (1X) | N/A | See below | 4°C |
| DMSO, anhydrous | Sigma-Aldrich | D2650 | RT |
| White, opaque 384-well plates | Corning | 3572 | RT |
Procedure
-
Buffer Preparation :
-
Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
-
This compound Serial Dilution :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold) of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination.
-
Further dilute each concentration in 1X Kinase Buffer. The final DMSO concentration in the assay well should not exceed 1%.
-
-
Kinase Reaction Setup :
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in Kinase Buffer) to the wells of a white, opaque 384-well assay plate.
-
Prepare a 2X enzyme solution by diluting the active EGFR enzyme in 1X Kinase Buffer. Add 2.5 µL of this solution to each well.
-
Prepare a 2X substrate/ATP mixture containing the Poly (Glu, Tyr) substrate and ATP in 1X Kinase Buffer. The final ATP concentration should be at or near its Km value for EGFR.
-
Pre-incubate the plate with the inhibitor and enzyme for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction :
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.
-
The final reaction volume is 10 µL.
-
Mix the plate gently on a plate shaker and incubate at 30°C for 60 minutes.
-
-
Termination and Signal Generation :
-
To stop the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.
-
Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis :
-
Read the luminescence on a plate reader (e.g., GloMax®).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Caption: Workflow for the this compound in vitro kinase assay.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This cell-based assay measures the ability of this compound to inhibit EGFR autophosphorylation in intact cells.[4]
Procedure
-
Cell Culture :
-
Culture EGFR-dependent cancer cells (e.g., NCI-H1975, which harbors the L858R/T790M mutation) in appropriate media until they reach 80-90% confluency.
-
-
Inhibitor Treatment :
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 2-4 hours.
-
-
Stimulation :
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis :
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting :
-
Determine protein concentration using a BCA assay and normalize all samples.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Determine the inhibitory effect of this compound by calculating the ratio of p-EGFR to total EGFR at each concentration.
-
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. TARGETED INHIBITION OF KINASES IN CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 7. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. benchchem.com [benchchem.com]
- 16. ulab360.com [ulab360.com]
Application Notes and Protocols for Structural Studies of Emupertinib using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emupertinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key regulator of signaling pathways that drive the growth and proliferation of cancer cells. Understanding the precise molecular interactions between this compound and its target is crucial for further drug development and optimization. This document provides detailed application notes and protocols for the structural elucidation of this compound in complex with the EGFR kinase domain using X-ray crystallography. These guidelines are intended to assist researchers in obtaining high-resolution crystal structures, thereby facilitating a deeper understanding of the inhibitor's mechanism of action.
Introduction to this compound and its Target: EGFR
This compound is a small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase.[1][2][3] The EGFR signaling pathway plays a critical role in normal cellular processes, including proliferation, differentiation, and survival.[4][5] In many cancer types, this pathway is aberrantly activated due to mutations or overexpression of EGFR, leading to uncontrolled cell growth.[5] this compound, by inhibiting the kinase activity of EGFR, effectively blocks these downstream signaling cascades.
EGFR Signaling Pathway
The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain.[6] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[5][6][7] These pathways ultimately lead to the modulation of gene expression and the promotion of cell proliferation and survival.[5][6]
Experimental Workflow for Structural Studies
The overall workflow for determining the crystal structure of the this compound-EGFR complex involves several key stages, from protein expression and purification to crystallographic data analysis.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and equipment.
Expression and Purification of EGFR Kinase Domain
-
Construct Design : A construct of the human EGFR kinase domain (residues 696-1022) with an N-terminal His6-tag is recommended.
-
Expression System : Use a baculovirus expression system with Sf9 insect cells for optimal protein expression.
-
Cell Culture and Infection : Grow Sf9 cells in a serum-free medium to a density of 2 x 10^6 cells/mL and infect with the recombinant baculovirus.
-
Harvesting and Lysis : Harvest the cells 48-72 hours post-infection by centrifugation. Resuspend the cell pellet in a lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol (B35011), 1 mM TCEP, and protease inhibitors) and lyse by sonication.
-
Affinity Chromatography : Clarify the lysate by ultracentrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively and elute the His-tagged EGFR kinase domain with a gradient of imidazole.
-
Size-Exclusion Chromatography : Further purify the protein using a size-exclusion chromatography column pre-equilibrated with a storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Purity and Concentration : Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm.
Formation of the this compound-EGFR Complex
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO.
-
Incubation : Incubate the purified EGFR kinase domain with a 3-fold molar excess of this compound for 2 hours on ice to ensure complete binding.
Crystallization
-
Method : The hanging drop vapor diffusion method is recommended for initial crystallization screening.
-
Setup : Mix 1 µL of the this compound-EGFR complex (at 10-15 mg/mL) with 1 µL of the reservoir solution on a siliconized coverslip.
-
Sealing : Invert the coverslip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Screening : Use commercially available sparse matrix screens to test a wide range of crystallization conditions (pH, precipitant, and salt concentration).
-
Incubation : Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
Crystal Optimization and Data Collection
-
Optimization : Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and additives to improve crystal size and quality.
-
Cryoprotection : Soak the crystals in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Data Collection : Collect X-ray diffraction data at a synchrotron source. It is advisable to collect a complete dataset with high resolution and redundancy.
Hypothetical Crystallographic Data and Refinement Statistics
The following table presents a hypothetical but realistic summary of the data collection and refinement statistics for the this compound-EGFR complex.
| Data Collection | This compound-EGFR Complex |
| PDB ID | (To be assigned) |
| X-ray source | Synchrotron |
| Wavelength (Å) | 0.979 |
| Space group | P2₁2₁2₁ |
| Cell dimensions | |
| a, b, c (Å) | 55.2, 85.1, 110.4 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 50.0 - 1.8 (1.86 - 1.80) |
| Rmerge | 0.07 (0.45) |
| I / σI | 15.2 (2.1) |
| Completeness (%) | 99.8 (99.1) |
| Redundancy | 7.2 (6.8) |
| Refinement | |
| Resolution (Å) | 50.0 - 1.8 |
| No. of reflections | 45,123 |
| Rwork / Rfree | 0.18 / 0.22 |
| No. of atoms | |
| Protein | 4,876 |
| Ligand (this compound) | 40 |
| Water | 310 |
| B-factors (Ų) | |
| Protein | 25.4 |
| Ligand (this compound) | 22.1 |
| Water | 30.5 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 1.2 |
Values in parentheses are for the highest-resolution shell.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful crystallization and structural determination of the this compound-EGFR kinase domain complex. The resulting high-resolution structural information will be invaluable for understanding the molecular basis of this compound's inhibitory activity and will guide the rational design of next-generation EGFR inhibitors with improved efficacy and selectivity.
References
- 1. [PDF] Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. | Semantic Scholar [semanticscholar.org]
- 2. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for High-Throughput Screening of Emupertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emupertinib is a potent, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][3] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling, through mutations or overexpression, is a key driver in the progression of various cancers, making it a critical target for therapeutic intervention.[4][5][6] High-throughput screening (HTS) is essential for the rapid and efficient identification and characterization of novel EGFR inhibitors like this compound from large compound libraries.
These application notes provide a comprehensive overview of the high-throughput screening (HTS) methodologies for the characterization of this compound and similar EGFR inhibitors. This document includes detailed experimental protocols for both biochemical and cell-based assays, guidelines for data analysis, and visual representations of the underlying signaling pathways and experimental workflows.
EGFR Signaling Pathway
Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces receptor dimerization. This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues.[5] These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K/AKT pathways, to regulate cellular processes.[5][7][8]
High-Throughput Screening Workflow
A typical HTS campaign for identifying and characterizing EGFR inhibitors like this compound follows a multi-step process. It begins with a primary screen of a large compound library using a biochemical assay to identify initial "hits." These hits are then subjected to secondary, cell-based assays to confirm their activity and assess cellular potency and cytotoxicity.
Data Presentation
Inhibitory Activity of this compound and Representative EGFR Inhibitors
The potency of this compound against various EGFR mutations and the wild-type enzyme is summarized below, along with IC50 values of other well-characterized EGFR inhibitors for comparison.
| Compound | Target | IC50 (nM) | Reference |
| This compound | EGFR (d746-750/T790M/C779S) | <0.3 | [1] |
| EGFR (L858R/T790M/C797S) | 0.52 | [1] | |
| EGFR (d746-750/C797S) | 0.5 | [1] | |
| EGFR (L858R/C797S) | 0.69 | [1] | |
| EGFR (wild-type) | 0.92 | [1] | |
| Osimertinib | EGFR (L858R/T790M) | 5 | [9] |
| EGFR (exon 19 deletion) | 13 | [9] | |
| Gefitinib | EGFR (wild-type) | 15.5 | [10] |
| EGFR (L858R/T790M) | 823.3 | [10] | |
| Erlotinib | EGFR (wild-type) | 2 | [10] |
| EGFR (exon 19 deletion) | 7 | [9] | |
| Afatinib | EGFR (wild-type) | 0.5 | [10] |
| EGFR (L858R) | 0.4 | [10] | |
| EGFR (L858R/T790M) | 10 | [10] | |
| Lapatinib | EGFR | 10.8 | [10] |
| ErbB2 | 9.2 | [10] |
Z'-Factor for Assay Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11][12] It reflects the separation between the positive and negative controls, indicating the assay's reliability.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls.[13][14] |
| 0 to 0.5 | Good | The assay is acceptable for screening.[13][14] |
| < 0 | Poor | Significant overlap between controls; the assay is not suitable for screening.[13][14] |
Experimental Protocols
Primary Screen: ADP-Glo™ Kinase Assay for EGFR
This protocol outlines a biochemical assay to measure the activity of EGFR by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
EGFR Kinase Enzyme System (e.g., Promega, Cat.# V3831)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat.# V9101)
-
Test compounds (including this compound) and controls (e.g., Staurosporine)
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound solution into the wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction Preparation: Prepare a 2X kinase/substrate solution containing EGFR kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[4]
-
ATP Solution Preparation: Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at its Km value for EGFR.[4]
-
Reaction Initiation:
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_bkg) / (RLU_neg_ctrl - RLU_bkg))
-
Where RLU is the Relative Luminescence Unit.
-
-
Z'-Factor Calculation:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the controls.
-
Secondary Screen: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes a cell-based assay to determine the effect of this compound on the viability of cancer cell lines overexpressing EGFR.
Materials:
-
EGFR-overexpressing cancer cell line (e.g., A431, NCI-H1975)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, Cat.# G7570)
-
Culture medium and serum
-
Test compounds (including this compound) and controls
-
384-well clear-bottom, white-walled plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Plating: Seed the EGFR-overexpressing cells in a 384-well plate at a predetermined density (e.g., 5,000 cells/well) in 25 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation and Addition:
-
Signal Stabilization and Measurement:
Data Analysis:
-
Percent Viability Calculation:
-
% Viability = 100 * (RLU_compound - RLU_bkg) / (RLU_vehicle - RLU_bkg)
-
-
IC50 Determination: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. ClinPGx [clinpgx.org]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. punnettsquare.org [punnettsquare.org]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. assay.dev [assay.dev]
- 15. promega.com [promega.com]
- 16. ch.promega.com [ch.promega.com]
Emupertinib Flow Cytometry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of Emupertinib, a potent tyrosine kinase inhibitor. As this compound is classified as an epidermal growth factor receptor (EGFR) inhibitor, these protocols focus on two key mechanisms of action for this class of drugs: induction of apoptosis and cell cycle arrest.[1][2][3]
This compound's Mechanism of Action: A Glimpse into EGFR Signaling
This compound is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase pivotal in regulating cellular processes like proliferation, survival, and differentiation.[1] In many cancers, the EGFR signaling pathway is dysregulated, leading to uncontrolled cell growth.[1][2] this compound, by inhibiting EGFR, is expected to block downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are critical for cell survival and cell cycle progression.[1] This inhibition is hypothesized to lead to the induction of apoptosis (programmed cell death) and arrest of the cell cycle in cancer cells.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Application Note 1: Analysis of this compound-Induced Apoptosis by Flow Cytometry
This application note describes the use of Annexin V and Propidium (B1200493) Iodide (PI) staining to quantify apoptosis in cells treated with this compound.
Principle of the Assay During the initial phases of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[1] Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of living or early apoptotic cells. However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter and stain the cellular DNA.[1] Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Data Presentation Quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound over time.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| This compound | 5 | 60.3 ± 4.5 | 25.1 ± 3.2 | 14.6 ± 2.8 |
| This compound | 10 | 35.8 ± 5.1 | 40.7 ± 4.7 | 23.5 ± 3.9 |
| Positive Control | Staurosporine (1 µM) | 15.4 ± 2.9 | 50.2 ± 5.3 | 34.4 ± 4.1 |
Note: The data presented above is hypothetical and serves as an example for data presentation.
Application Note 2: Analysis of this compound-Induced Cell Cycle Arrest by Flow Cytometry
This application note details the use of propidium iodide (PI) staining to analyze the effects of this compound on the cell cycle distribution of cancer cells.
Principle of the Assay Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By staining a population of cells with PI and analyzing them with a flow cytometer, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined. EGFR inhibitors often cause an accumulation of cells in the G1 phase of the cell cycle.[2]
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Data Presentation The percentage of cells in each phase of the cell cycle should be tabulated to illustrate the effect of this compound.
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 (DMSO) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound | 1 | 65.2 ± 3.1 | 22.5 ± 2.3 | 12.3 ± 1.5 |
| This compound | 5 | 78.9 ± 4.2 | 10.8 ± 1.7 | 10.3 ± 1.1 |
| This compound | 10 | 85.1 ± 3.9 | 5.6 ± 1.1 | 9.3 ± 0.9 |
Note: The data presented above is hypothetical and serves as an example for data presentation.
Detailed Experimental Protocols
Protocol 1: this compound-Induced Apoptosis Assay
Materials:
-
Target cancer cell line (e.g., A549, H1975)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO). Include a positive control for apoptosis if desired. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both the floating cells in the supernatant and the adherent cells (using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Protocol 2: this compound-Induced Cell Cycle Arrest Assay
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Emupertinib Concentration in Cell Assays
Welcome to the technical support center for Emupertinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, Tumor Proliferation Kinase (TPK). TPK is a critical upstream regulator of two major signaling cascades implicated in cancer cell growth and survival: the PI3K/Akt pathway and the MAPK/ERK pathway. By inhibiting TPK, this compound effectively blocks the phosphorylation and activation of downstream targets in both pathways, leading to cell cycle arrest and apoptosis in cancer cells with aberrant TPK signaling.
Q2: Which cell lines are most sensitive to this compound?
A2: Sensitivity to this compound is correlated with the expression and activation of TPK. Cancer cell lines with known TPK mutations or amplifications are generally more sensitive. Below is a summary of IC50 values in commonly used cancer cell lines. We recommend performing a dose-response experiment in your specific cell line of interest to determine its sensitivity.
Q3: What is the recommended starting concentration range for this compound in a cell viability assay?
A3: For initial experiments, we recommend a broad concentration range from 1 nM to 10 µM, using serial dilutions. This will help to determine the IC50 value for your specific cell line and assay conditions.[1] Once an approximate IC50 is determined, you can perform a more focused dose-response experiment around that concentration.
Q4: How should I dissolve and store this compound?
A4: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2][3][4]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause: Uneven Cell Seeding. Inconsistent cell numbers across wells is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating by gently pipetting or swirling the suspension.[2]
-
-
Possible Cause: Pipetting Errors. Inaccurate pipetting of this compound or assay reagents can introduce significant errors.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique.
-
-
Possible Cause: Edge Effects. Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the effective drug concentration.
-
Solution: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[2]
-
Issue 2: My IC50 value for this compound is inconsistent with the reported data.
-
Possible Cause: Differences in Experimental Conditions. IC50 values are highly dependent on experimental parameters.
-
Possible Cause: Cell Line Integrity. Cell lines can change over time with increasing passage numbers, affecting their drug sensitivity.
-
Solution: Use low-passage, authenticated cell lines for your experiments.[2] Regularly check for mycoplasma contamination.
-
Issue 3: I am observing an increase in cell viability at high concentrations of this compound.
-
Possible Cause: Compound Interference with Assay Reagent. The chemical properties of this compound might interfere with the viability assay chemistry. For example, it could chemically reduce a tetrazolium salt (like MTT or resazurin), leading to a false positive signal.
-
Solution: Run a cell-free control experiment. Prepare wells with your highest concentrations of this compound in media without cells and add the viability reagent. If you observe a signal, it indicates direct interference. In such cases, consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay like CellTiter-Glo).[2]
-
Issue 4: My untreated control cells are not growing properly.
-
Possible Cause: Suboptimal Cell Health or Seeding Density.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
This table summarizes the 50% inhibitory concentration (IC50) values of this compound after a 72-hour incubation period, as determined by a resazurin-based cell viability assay.
| Cell Line | Cancer Type | TPK Status | IC50 (nM) |
| H-358 | Lung Adenocarcinoma | Amplified | 25 |
| A-549 | Lung Adenocarcinoma | Wild-Type | 1500 |
| MDA-MB-468 | Breast Cancer | Mutated (V234L) | 15 |
| MCF7 | Breast Cancer | Wild-Type | 2500 |
| U-87 MG | Glioblastoma | Amplified | 50 |
| PANC-1 | Pancreatic Cancer | Wild-Type | >10,000 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin (B115843) Assay
This protocol details the steps for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO₂ overnight to allow cells to attach.[2]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the this compound-containing medium to the respective wells.
-
Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final DMSO concentration, e.g., 0.1%).[2]
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Addition and Incubation:
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (from cell-free wells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of TPK Pathway Inhibition
This protocol is for confirming the mechanism of action of this compound by observing changes in protein phosphorylation.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-6 hours) to observe signaling changes.
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-TPK, total TPK, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits TPK, blocking PI3K/Akt and MAPK/ERK pathways.
Caption: Workflow for determining this compound IC50 using a resazurin assay.
Caption: Logic diagram for troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Preventing Emupertinib precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Emupertinib in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous cell culture media is a common challenge, often due to the compound's hydrophobic nature and the significant solvent property shift.[1][2] This guide provides a systematic approach to identify and resolve solubility issues.
Problem 1: Immediate Precipitation Upon Addition to Media
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous environment, causing it to "crash out" of solution.[2][3]
Solutions:
-
Optimize Final DMSO Concentration: While high concentrations of this compound are soluble in DMSO, the final concentration of DMSO in the media is critical.[3]
-
Recommendation: Keep the final DMSO concentration below 0.5% to minimize cytotoxicity. However, for poorly soluble compounds, a slightly higher, empirically determined concentration may be needed.[1] Always include a vehicle control with the identical final DMSO concentration in your experiments.[4]
-
-
Employ Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media.[1][2]
-
Protocol: First, create an intermediate dilution by adding the DMSO stock to a small volume of serum-containing media or a buffer/DMSO mixture. Serum proteins can aid in solubilizing the compound.[1] Then, add this intermediate dilution to the final culture volume.
-
-
Enhance Mixing: Inadequate mixing can create localized high concentrations of this compound, leading to precipitation.[1]
-
Technique: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[1]
-
-
Pre-warm the Media: Increasing the temperature of the media can enhance the solubility of some compounds.[1]
Problem 2: Precipitation Occurs Over Time in the Incubator
Cause: The compound may be initially soluble but falls out of solution over time due to factors like temperature fluctuations or instability in the aqueous environment.[2]
Solutions:
-
Maintain Stable Temperature: Ensure the incubator maintains a consistent temperature. Minimize the time that culture plates are outside the incubator.[1]
-
Use Buffered Media: Employ a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH, which can influence compound solubility.[1][5]
-
Assess Compound Stability: Refer to the manufacturer's datasheet for information on this compound's stability in aqueous solutions. If stability is a concern, consider shorter-term experiments or replenishing the media with freshly prepared this compound solution more frequently.[1]
-
Consider Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[2]
-
Recommendation: If using low-serum or serum-free media, precipitation is more likely. Consider if your experimental design can tolerate a higher serum concentration.
-
Experimental Protocols
Protocol 1: Determining the Empirical Solubility Limit of this compound in Your Media
This protocol helps you determine the maximum soluble concentration of this compound in your specific cell culture medium and conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare Serial Dilutions:
-
Visual Inspection and Microscopy:
-
Incubation and Re-evaluation:
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Re-examine the solutions visually and under a microscope at each time point.
-
-
Determine Solubility Limit:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the empirical solubility limit for this compound under your specific experimental conditions.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Concentration exceeds aqueous solubility limit.[2] | Lower the final concentration of this compound. |
| Rapid solvent shift from DMSO to aqueous media.[1] | Use a higher concentration stock to reduce the volume of DMSO added. | |
| Perform a stepwise dilution into a small volume of serum-containing media first.[1][2] | ||
| Pre-warm the culture medium to 37°C before adding the inhibitor.[1][2] | ||
| Precipitation Over Time | Temperature fluctuations.[2] | Minimize time plates are outside the incubator; ensure stable incubator temperature.[1] |
| pH instability of the medium.[1] | Use a well-buffered medium (e.g., with HEPES).[1] | |
| Compound instability in aqueous solution.[1] | Replenish media with fresh this compound at regular intervals. |
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound dissolve in DMSO but precipitate in my cell culture medium? This is a common issue for many hydrophobic or lipophilic small molecules.[1][2] DMSO is a strong organic solvent that can dissolve these compounds at high concentrations. However, when this concentrated stock is added to the aqueous environment of your culture medium, the DMSO concentration is drastically diluted. The aqueous medium cannot maintain the this compound in solution, causing it to precipitate.[1][3]
Q2: What is the maximum concentration of DMSO my cells can tolerate? Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, this can be cell-line dependent. It is best practice to run a vehicle control (media with the same final concentration of DMSO but without this compound) to ensure the observed effects are from the compound and not the solvent.[4]
Q3: Can I make serial dilutions of my this compound DMSO stock directly in my buffer or media? In most cases, this will cause the compound to precipitate, especially at higher concentrations. It is recommended to perform initial serial dilutions in DMSO and then add the final, most dilute DMSO stock to your aqueous buffer or medium to reach the desired working concentration.[4]
Q4: Will using serum-free media affect this compound solubility? Yes, it very likely will. Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help keep them in solution.[2] If you are using serum-free or low-serum media, you may find that the maximum soluble concentration of this compound is significantly lower. In such cases, the strategies outlined in the troubleshooting guide, such as stepwise dilution and meticulous mixing, are even more critical.
Q5: Can I use sonication to redissolve precipitated this compound in my media? While sonication can sometimes help dissolve compounds, using it on a complete cell culture medium is generally not recommended.[6] The energy from sonication can degrade sensitive components of the medium, such as vitamins, growth factors, and amino acids. It is better to focus on preventing precipitation in the first place.
References
Emupertinib degradation and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and potential degradation of Emupertinib. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and information on its mechanism of action to support your research and development activities.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of this compound in a laboratory setting.
Q1: What are the recommended general storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable.[1] The product should be shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1]
Q2: I observed discoloration of my solid this compound powder. What could be the cause?
A2: Discoloration of the solid powder could be an indication of degradation. This might be caused by exposure to light, elevated temperatures, or incompatible reactive substances. It is crucial to store the compound protected from light in a tightly sealed container at the recommended temperature.[1] If discoloration is observed, it is advisable to verify the purity of the compound before use.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation in an this compound solution can occur for several reasons:
-
Solubility Issues: The concentration of this compound may have exceeded its solubility in the chosen solvent. Verify the solubility of this compound in your specific solvent and consider preparing a more dilute solution.
-
Temperature Effects: The solution may have been stored at a low temperature, causing the compound to precipitate. Gently warming the solution may help redissolve the compound. However, be cautious about thermal degradation.
-
Degradation: Precipitation could be due to the formation of insoluble degradation products. This may occur if the solution has been stored for an extended period, exposed to light, or is in an inappropriate solvent.
It is recommended to prepare fresh solutions for critical experiments.
Q4: I am concerned about the stability of this compound in my experimental buffer (e.g., aqueous buffer at physiological pH). What should I consider?
A4: The stability of this compound in aqueous solutions can be pH-dependent. As a tyrosine kinase inhibitor, it may be susceptible to hydrolysis under acidic or basic conditions. It is recommended to perform a preliminary stability study in your specific buffer. This can be done by incubating the this compound solution in the buffer for various time points and analyzing the samples by a stability-indicating method, such as HPLC, to monitor for any degradation.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation:
-
Prepare solutions fresh on the day of the experiment whenever possible.
-
Protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Store stock solutions at -20°C or below.
-
Avoid repeated freeze-thaw cycles of stock solutions by aliquoting them into single-use volumes.
-
Be mindful of the pH of your solutions and potential incompatibilities with other reagents.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and activity of this compound.
Recommended Storage Conditions
| Condition | Temperature | Duration | Container | Additional Notes |
| Long-Term | -20°C | Months to years | Tightly sealed, light-resistant vial | Store in a dry environment.[1] |
| Short-Term | 0 - 4°C | Days to weeks | Tightly sealed, light-resistant vial | Store in a dry environment.[1] |
| In Solution | -20°C or -80°C | Varies (solvent dependent) | Tightly sealed, light-resistant vial | Aliquot to avoid freeze-thaw cycles. |
| Shipping | Ambient | Weeks | Non-hazardous chemical packaging | Stable for ordinary shipping durations.[1] |
Disclaimer: The storage recommendations are based on general guidelines for similar compounds. It is highly recommended that users perform their own stability studies to determine the optimal storage conditions for their specific formulations and applications.
This compound Degradation
Understanding the potential degradation pathways of this compound is essential for developing stable formulations and interpreting experimental results.
Potential Degradation Pathways
While specific degradation products of this compound have not been extensively reported in publicly available literature, tyrosine kinase inhibitors as a class can be susceptible to:
-
Hydrolysis: Degradation in aqueous solutions, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
Forced Degradation Study Data
Specific quantitative data from forced degradation studies on this compound is not currently available in the public domain. The table below is a template that can be used to summarize data from such studies.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Example) | Major Degradation Products (Example) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | Data not available | Data not available |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | Data not available | Data not available |
| Thermal | Solid State | 48 h | 80°C | Data not available | Data not available |
| Photolytic | UV/Visible Light | 24 h | Room Temp | Data not available | Data not available |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to 80°C in a dry oven.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable reversed-phase HPLC method. A gradient elution with a C18 column is often a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Identification of Degradation Products:
-
Analyze the stressed samples using an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns to aid in structural elucidation.
-
References
Interpreting unexpected results with Emupertinib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results with Emupertinib. The following troubleshooting guides and frequently asked questions are based on established knowledge of the EGFR tyrosine kinase inhibitor (TKI) class, as specific data for this compound is still emerging.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with antineoplastic potential.[1][2] Like other EGFR TKIs, it is designed to block the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.
Q2: What are the expected outcomes when using this compound in sensitive cancer cell lines?
In EGFR-mutant cancer cell lines, particularly those with activating mutations, this compound is expected to induce cell cycle arrest and apoptosis, leading to a dose-dependent decrease in cell viability.
Q3: What are some potential reasons for observing unexpected results with this compound?
Unexpected results can arise from a variety of factors, including the development of drug resistance, off-target effects, or issues with experimental setup. It is crucial to systematically investigate the cause to ensure accurate interpretation of your findings.
Troubleshooting Guides
Scenario 1: Reduced Efficacy in a Known EGFR-Mutant Cell Line
Question: We are observing a reduced-to-no response to this compound in our EGFR-mutant non-small cell lung cancer (NSCLC) cell line, which was previously sensitive to other EGFR TKIs. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Acquired Resistance: The cell line may have developed resistance to EGFR inhibition. A common mechanism of resistance to third-generation EGFR TKIs is the acquisition of new mutations in the EGFR gene or the activation of bypass signaling pathways.[3][4][5]
-
Troubleshooting:
-
Sequence the EGFR gene: Look for known resistance mutations, such as C797S, which can interfere with the binding of covalent inhibitors.[4]
-
Assess bypass pathway activation: Use western blotting to probe for the phosphorylation status of key proteins in alternative signaling pathways, such as MET and HER2.[4][6]
-
-
-
Incorrect Dosing or Compound Instability: The concentration of this compound reaching the cells may be insufficient.
-
Troubleshooting:
-
Verify compound concentration and stability: Confirm the stock concentration and test for compound degradation.
-
Perform a dose-response curve: A wider range of concentrations can help determine if the IC50 has shifted significantly.
-
-
Hypothetical Data: Reduced Efficacy in HCC827 Cell Line
| Treatment Group | This compound Conc. (nM) | Cell Viability (%) |
| Untreated Control | 0 | 100 |
| This compound | 1 | 95 |
| This compound | 10 | 88 |
| This compound | 100 | 75 |
| This compound | 1000 | 60 |
Experimental Protocol: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Treat HCC827 cells with this compound (100 nM) for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-HER2, HER2, and GAPDH overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Signaling Pathway: EGFR and Potential Bypass Activation
Caption: EGFR signaling and potential bypass pathways activated during resistance.
Scenario 2: Paradoxical Increase in Cell Proliferation at Low Concentrations
Question: We've observed that at very low concentrations of this compound, our cancer cell line shows a slight increase in proliferation before the expected dose-dependent inhibition at higher concentrations. Is this a known phenomenon?
Possible Causes and Troubleshooting Steps:
-
Hormesis: This paradoxical effect, known as hormesis, can sometimes be observed with kinase inhibitors. The exact mechanism is not always clear but may involve feedback loop activation or off-target effects at low concentrations.
-
Troubleshooting:
-
Detailed Dose-Response: Perform a very detailed dose-response curve with more data points at the lower concentration range to confirm the effect.
-
Phospho-proteomic analysis: Analyze the phosphorylation status of a wide range of kinases at the hormetic concentration to identify off-target activation.
-
-
-
Experimental Artifact: The observation could be due to variability in cell seeding or reagent preparation.
-
Troubleshooting:
-
Repeat the experiment: Ensure precise cell counting and seeding. Prepare fresh dilutions of this compound for each experiment.
-
-
Hypothetical Data: Hormetic Effect of this compound
| This compound Conc. (nM) | Cell Proliferation (Fold Change vs. Control) |
| 0 | 1.00 |
| 0.1 | 1.15 |
| 1 | 1.05 |
| 10 | 0.85 |
| 100 | 0.50 |
| 1000 | 0.20 |
Experimental Workflow: Investigating Hormesis
Caption: Workflow for investigating a paradoxical proliferative effect.
Scenario 3: Unexpected Toxicity in a Non-Target Cell Line
Question: We are testing this compound on a control cell line that does not have EGFR mutations, but we are seeing significant cytotoxicity at concentrations where we expect it to be inactive. What could explain this?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: this compound may be inhibiting other kinases that are important for the survival of the control cell line. Computational predictions and experimental profiling can help identify potential off-targets.[7]
-
Troubleshooting:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify off-target interactions.
-
Literature Review of Similar Compounds: Investigate known off-target effects of other EGFR TKIs, as they may share structural similarities. For example, some TKIs are known to have effects on kinases like Src family kinases or Janus kinases.[7]
-
-
-
General Cellular Toxicity: At high concentrations, many compounds can induce non-specific toxicity.
-
Troubleshooting:
-
Compare with other EGFR TKIs: Test other EGFR inhibitors on the same control cell line to see if the toxicity is specific to this compound.
-
Apoptosis vs. Necrosis Assay: Determine the mode of cell death to understand if it's a programmed response or general cellular damage.
-
-
Hypothetical Data: Off-Target Cytotoxicity
| Cell Line | EGFR Status | This compound IC50 (µM) |
| H1975 (NSCLC) | L858R, T790M | 0.05 |
| Beas-2B (Normal Lung) | Wild-Type | 5.0 |
| Jurkat (T-cell Leukemia) | Wild-Type | 0.8 |
Experimental Protocol: Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Plate Preparation: In a multi-well plate, add a reaction buffer containing a specific kinase, its substrate, and ATP.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate. The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 for each kinase in the panel.
Logical Relationship: Investigating Off-Target Effects
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer [mdpi.com]
- 5. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Emupertinib Off-Target Kinase Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Emupertinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and characterizing its off-target kinase inhibition profile.
Introduction to this compound
This compound, also known as TAS3351, is a fourth-generation, orally bioavailable, mutant-selective epidermal growth factor receptor (EGFR) inhibitor.[1][2] It is designed to target common EGFR mutations, such as exon 19 deletions and the L858R point mutation, as well as resistance mutations like T790M and C797S, while sparing wild-type EGFR.[1][3][4][5] This high selectivity is intended to maximize efficacy against tumors with these specific genetic alterations while minimizing the side effects associated with inhibiting wild-type EGFR in healthy tissues.
While designed for high selectivity, it is crucial for researchers to empirically verify the off-target profile of this compound in their specific experimental systems. Most small-molecule kinase inhibitors that target the highly conserved ATP-binding site have the potential to interact with multiple kinases.[6] Understanding this profile is critical for accurately interpreting experimental results, anticipating potential toxicities, and uncovering novel mechanisms of action.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are off-target effects, and why are they a concern for a highly selective inhibitor like this compound?
A1: Off-target effects are interactions of a drug with proteins other than its intended therapeutic target. For kinase inhibitors, this often involves binding to and inhibiting other kinases due to the conserved nature of the ATP-binding pocket.[6] Even for a highly selective inhibitor like this compound, it is crucial to investigate off-target effects for the following reasons:
-
Safety and Toxicity: Unidentified off-target interactions can lead to unexpected cellular toxicities or adverse events in preclinical models.
-
Mechanism of Action: A complete understanding of the drug's mechanism requires knowledge of all its biological interactions. The observed phenotype may result from a combination of on-target and off-target activities.
-
Data Interpretation: Unexpected experimental outcomes can often be explained by off-target effects.
Q2: My in vitro kinase assay confirms potent EGFR inhibition by this compound, but the cellular effects are not what I expected. What could be the cause?
A2: This is a common challenge in drug development. Discrepancies between biochemical and cellular assays can arise from several factors:
-
Off-Target Kinase Inhibition: this compound may be inhibiting other kinases in your cellular model that influence the signaling pathway you are studying, potentially counteracting or modifying the effects of EGFR inhibition.
-
Cellular Context: The specific genetic background and signaling network of your cell line are critical. The cells may not be solely dependent on EGFR signaling for survival, or they may have compensatory signaling pathways that are activated upon EGFR inhibition.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected. While TAS3351 is designed to not be a substrate of major efflux transporters, this should be verified in your specific cell model.[3][4]
Troubleshooting Steps:
-
Perform a Kinase Selectivity Screen: Use a broad kinase panel to identify potential off-target interactions.
-
Validate Off-Targets in Cells: Confirm that the identified off-targets are inhibited by this compound at relevant concentrations within your cellular system using techniques like Western blotting for downstream substrates.
-
Use Multiple Cell Lines: Test the effects of this compound in a panel of cell lines with varying genetic backgrounds and dependencies on EGFR signaling.
Q3: How do I experimentally determine the off-target kinase profile of this compound?
A3: A systematic approach is recommended. The standard method is to perform a comprehensive kinase selectivity profiling screen.
-
Step 1: Broad Kinase Panel Screen: Submit this compound to a commercial service that screens against a large panel of kinases (e.g., 400+ kinases). This is typically a binding assay (like KINOMEscan®) or an activity assay performed at a single high concentration (e.g., 1 µM) to identify potential hits.
-
Step 2: Dose-Response Confirmation: For any kinases that show significant inhibition in the initial screen, perform follow-up IC50 determination assays to quantify the potency of inhibition.
-
Step 3: Cellular Target Engagement: Validate the most potent off-target interactions in a cellular context to confirm that this compound can engage and inhibit these kinases in a physiological setting.
Data Presentation: Kinase Inhibition Profiles
Due to the proprietary nature of early-stage drug development, a comprehensive public off-target profile for this compound is not available. Researchers should generate their own data and can use the following tables to structure their findings for clear comparison.
Table 1: On-Target and Off-Target Inhibitory Activity of this compound (Template)
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration | Notes |
| EGFR (L858R/T790M) | Populate | Biochemical | Apparent Km | Expected Primary Target |
| EGFR (Exon19del/T790M) | Populate | Biochemical | Apparent Km | Expected Primary Target |
| EGFR (L858R/T790M/C797S) | Populate | Biochemical | Apparent Km | Expected Primary Target |
| EGFR (Wild-Type) | Populate | Biochemical | Apparent Km | Measure of Selectivity |
| Off-Target Kinase 1 | Populate | Biochemical | Apparent Km | From Kinome Screen |
| Off-Target Kinase 2 | Populate | Biochemical | Apparent Km | From Kinome Screen |
| ... | Populate | ... | ... | ... |
| Populate this table with your experimentally derived data. |
Table 2: Troubleshooting Unexpected Cellular Responses (Example Scenarios)
| Observation | Potential Cause | Suggested Action |
| Weaker than expected anti-proliferative effect despite confirmed EGFR inhibition. | 1. Cell line is not EGFR-dependent. 2. Activation of compensatory survival pathways (e.g., MET, AXL). | 1. Confirm EGFR dependency with siRNA/shRNA. 2. Profile changes in other receptor tyrosine kinases post-treatment. |
| Paradoxical activation of a downstream pathway (e.g., MAPK). | 1. Inhibition of a negative regulator in the pathway. 2. Rapid feedback loop activation. | 1. Review kinase screen for off-target negative regulators. 2. Perform a time-course experiment to map signaling dynamics. |
| Toxicity observed at concentrations below effective EGFR inhibition. | Potent inhibition of an off-target kinase essential for cell viability. | Correlate the IC50 for toxicity with the IC50 for potent off-target kinases identified in your screen. |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (e.g., ADP-Glo™)
This protocol provides a general framework for measuring kinase activity and its inhibition. Specific conditions (e.g., enzyme and substrate concentrations, incubation times) must be optimized for each kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Serially dilute this compound in reaction buffer to create 5X concentrations.
-
Prepare a 5X ATP solution. The final concentration should typically be at or near the Km of the kinase for ATP.
-
-
Assay Procedure:
-
Add 5 µL of the 5X this compound dilution to the wells of a 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Add 10 µL of the 2X kinase/substrate mix to each well.
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the 5X ATP solution to all wells. The total reaction volume is now 25 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Example):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Workflow for identifying and validating off-target kinase inhibition.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of TAS3351, a brain-penetrable fourth-generation EGFR-TKI that overcomes T790M and C797S resistance mutations | Sciety [sciety.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Reducing background noise in Emupertinib assays
Welcome to the Technical Support Center for Emupertinib Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to reducing background noise and ensuring data quality in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the HER3 (ErbB3) receptor, a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other members of the EGFR family, HER3 has impaired kinase activity. It functions by forming heterodimers with other receptor tyrosine kinases, most notably HER2, which leads to the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. This compound exerts its effect by binding to HER3 and preventing its activation, thereby inhibiting these downstream signals.
Q2: What are the common assays used to study this compound activity?
Common assays for evaluating the efficacy of this compound include:
-
Biochemical Assays: To measure the direct binding of this compound to the HER3 protein and its inhibition of HER3 phosphorylation by an active kinase partner (e.g., HER2).
-
Cell-Based Phosphorylation Assays: To quantify the inhibition of HER3 phosphorylation and downstream signaling proteins (e.g., AKT, ERK) in cancer cell lines upon treatment with this compound. This is often assessed by Western Blot, ELISA, or immunofluorescence.
-
Cell Viability and Proliferation Assays: To determine the effect of this compound on the growth and survival of cancer cells that are dependent on HER3 signaling.
-
Immunofluorescence Assays: To visualize the localization and expression levels of HER3 and other relevant proteins within cells.
Q3: What are the primary sources of background noise in this compound assays?
High background noise can obscure the true signal and lead to inaccurate data interpretation. Common sources include:
-
Non-specific binding: Antibodies or other detection reagents may bind to unintended targets on the membrane, plate, or cellular components.[1][2][3]
-
Suboptimal antibody concentrations: Using too high a concentration of primary or secondary antibodies can increase non-specific binding.[1][4]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites on a Western blot membrane or ELISA plate is a frequent cause of high background.[2][3][5]
-
Inadequate washing: Insufficient washing steps can leave unbound antibodies and other reagents behind, contributing to background noise.[2][3]
-
Cellular autofluorescence: In immunofluorescence assays, cells themselves can emit fluorescence, which can be mistaken for a specific signal.[6]
-
Reagent quality and preparation: Poor quality or improperly stored reagents, including antibodies and buffers, can lead to increased background.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during this compound assays, presented in a question-and-answer format.
High Background in Western Blotting for Phospho-HER3
Q: I'm observing high background on my Western blots when probing for phosphorylated HER3 after this compound treatment. How can I reduce this?
A: High background in Western blotting can be addressed by systematically optimizing several steps of the protocol. Below is a troubleshooting table with potential causes and recommended solutions.
| Potential Cause | Recommendation | Expected Outcome |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies, or non-fat dry milk for total protein antibodies). | Reduced non-specific antibody binding to the membrane, resulting in a cleaner background. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:1000, 1:2500, 1:5000). | Lower antibody concentrations can decrease non-specific binding while maintaining a strong specific signal, thus improving the signal-to-noise ratio. |
| Inadequate Washing | Increase the number of washes (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 10-15 minutes). Ensure a sufficient volume of wash buffer (TBST) is used to completely cover the membrane. | More effective removal of unbound primary and secondary antibodies, leading to a significant reduction in background noise. |
| Poor Quality Primary Antibody | Use a primary antibody that has been validated for specificity to the phosphorylated form of HER3. If possible, test a different antibody from another vendor. | A more specific antibody will have less off-target binding, resulting in a cleaner blot with distinct bands. |
| Contaminated Buffers | Prepare fresh blocking and wash buffers for each experiment. Ensure all glassware and equipment are clean. | Prevents microbial growth or other contaminants that can cause speckles and high background on the blot. |
High Background in Cell-Based ELISA for HER3 Phosphorylation
Q: My cell-based ELISA to measure this compound's effect on HER3 phosphorylation shows high background signal in my negative control wells. What should I do?
A: High background in an ELISA can significantly reduce the assay's dynamic range and sensitivity. The following table provides guidance on troubleshooting this issue.
| Potential Cause | Recommendation | Expected Outcome |
| Insufficient Plate Blocking | Increase the blocking incubation time (e.g., to 2-3 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent (e.g., increase BSA concentration from 1% to 3%).[5] | More complete saturation of non-specific binding sites on the microplate wells, leading to lower background absorbance values. |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of the wash buffer after each step to remove all unbound reagents. Adding a brief soak time (30-60 seconds) during each wash can also be beneficial.[5] | Thorough removal of unbound antibodies and detection reagents, resulting in a cleaner signal. |
| Antibody Concentrations Too High | Perform a checkerboard titration of both the capture and detection antibodies to find the optimal concentrations that provide a good signal-to-noise ratio. | Reduced non-specific binding of antibodies, which lowers the background signal without compromising the specific signal. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species and has been pre-adsorbed to minimize cross-reactivity with other species' immunoglobulins. | Minimized off-target binding of the secondary antibody, leading to a lower background signal. |
| Substrate Incubation Time | Reduce the substrate incubation time. Monitor the color development and stop the reaction when the positive controls are well-developed but before the negative controls show significant color. | Prevents overdevelopment of the substrate, which can lead to high background absorbance. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-HER3 Inhibition by this compound
This protocol describes a method to assess the inhibition of HER3 phosphorylation in cancer cells treated with this compound.
Materials:
-
HER2-positive/HER3-expressing cancer cell line (e.g., SKBR-3, BT-474)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat dry milk in TBST for total protein antibodies)
-
Primary antibodies: Rabbit anti-phospho-HER3 (Tyr1289), Rabbit anti-total HER3, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HER3) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total HER3 and the loading control to ensure equal protein loading.
-
Protocol 2: Cell-Based ELISA for HER3 Phosphorylation
This protocol provides a method for the quantitative analysis of HER3 phosphorylation in response to this compound treatment.
Materials:
-
96-well microplate
-
HER2-positive/HER3-expressing cancer cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching buffer (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-HER3 (Tyr1289)
-
HRP-conjugated anti-rabbit secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
Procedure:
-
Cell Seeding and Treatment:
-
Seed 20,000 cells per well in a 96-well plate and incubate overnight.[8]
-
Treat cells with a dilution series of this compound for the desired time.
-
-
Fixation and Quenching:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubating for 20 minutes at room temperature.[8]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of quenching buffer and incubate for 20 minutes at room temperature to block endogenous peroxidases.[8]
-
-
Blocking and Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted primary antibody to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[5]
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: this compound inhibits the HER3 signaling pathway.
Caption: Troubleshooting workflow for high background noise.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER3 PET Imaging Identifies Dynamic Changes in HER3 in Response to HER2 Inhibition with Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. assaybiotechnology.com [assaybiotechnology.com]
Validation & Comparative
Emupertinib vs. Osimertinib: A Comparative Analysis of Efficacy in Preclinical NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a focus on overcoming resistance to existing treatments. Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in treating NSCLC with EGFR mutations, particularly the T790M resistance mutation. However, the emergence of further resistance mechanisms, such as the C797S mutation, necessitates the development of next-generation inhibitors. This guide provides a detailed comparison of the preclinical efficacy of osimertinib and a novel fourth-generation EGFR-TKI, emupertinib (TAS3351), based on available experimental data.
Mechanism of Action
Osimertinib is an irreversible EGFR-TKI that selectively inhibits both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] It forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[3]
This compound is also a potent EGFR inhibitor, designed to overcome resistance mediated by the C797S mutation, a key mechanism of resistance to third-generation EGFR-TKIs like osimertinib.[4][5] It has shown activity against various EGFR mutations, including those with C797S.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and points of inhibition by osimertinib and this compound.
Quantitative Data Presentation
Table 1: Comparative In Vitro Efficacy (IC50, nM)
| EGFR Mutation | This compound (TAS3351) IC50 (nM) | Osimertinib IC50 (nM) |
| Exon 19 Deletion | - | 8-17 (PC9 cells)[1] |
| L858R | - | - |
| L858R/T790M | - | 5-11 (H1975 cells)[1] |
| d746-750/T790M/C797S | <0.3 | - |
| L858R/T790M/C797S | 0.52 | - |
| d746-750/C797S | 0.5 | - |
| L858R/C797S | 0.69 | - |
| Wild-Type EGFR | 0.92 | 461-650[1] |
Data for this compound is from a commercial source and is presented as "example 37". Data for osimertinib is from published literature. A direct head-to-head experimental comparison is not yet available in the public domain.
In Vivo Efficacy in NSCLC Models
Osimertinib has demonstrated significant tumor regression in a dose-dependent manner in mouse xenograft models of NSCLC with both EGFR-sensitizing and T790M mutations.[1][2] In a model using H1975 cells (L858R/T790M), osimertinib treatment led to profound and sustained tumor regression.[1] Furthermore, osimertinib has shown greater penetration of the blood-brain barrier compared to other EGFR-TKIs and induced sustained tumor regression in a brain metastases mouse model.
This compound (TAS3351) has shown favorable anti-tumor activity in NIH/3T3 allografts transformed by human EGFR harboring ex19del/C797S/T790M mutations.[5] Notably, it exhibits significant brain penetrability, leading to high efficacy in mouse models with intracranial allografts, suggesting its potential for treating brain metastases.[4]
Experimental Workflow for In Vivo Xenograft Studies
Caption: A generalized workflow for assessing in vivo efficacy in NSCLC xenograft models.
Experimental Protocols
In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is a general guideline for determining the IC50 values of EGFR inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or osimertinib) in 100% DMSO.
-
Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and a surfactant).
-
Dilute recombinant EGFR enzyme and a suitable peptide substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Kinase Reaction:
-
Add diluted test compound or DMSO (control) to the wells of a 96-well plate.
-
Add the substrate/enzyme mix to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration.
-
Plot the inhibition data against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of inhibitors on NSCLC cell line proliferation.
-
Cell Seeding:
-
Seed NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, osimertinib, or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
-
Conclusion
Osimertinib is a well-established and highly effective third-generation EGFR-TKI for NSCLC with common EGFR mutations and the T790M resistance mutation. The preclinical data for the novel fourth-generation inhibitor, this compound (TAS3351), demonstrates its potent activity against EGFR mutations that confer resistance to osimertinib, particularly the C797S mutation. Its ability to penetrate the blood-brain barrier and show efficacy in intracranial models is also a significant advantage.
References
- 1. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Study of TAS3351 in NSCLC Patients With EGFRmt [ctv.veeva.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. TAS3351 for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. CareAcross [careacross.com]
A Comparative Guide to Emupertinib and Other Third-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations is continually evolving. Third-generation EGFR tyrosine kinase inhibitors (TKIs) have revolutionized treatment by effectively targeting the T790M resistance mutation that arises after first- and second-generation TKI therapy. This guide provides a comparative overview of Emupertinib, a novel fourth-generation EGFR TKI, alongside established third-generation agents: Osimertinib, Lazertinib, and Aumolertinib. The information is based on available preclinical data.
Introduction to a New Generation of EGFR Inhibition
Third-generation EGFR TKIs are designed to selectively inhibit both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[1] this compound (formerly TAS3351) represents a step forward as a fourth-generation inhibitor, developed to address the acquired resistance to third-generation TKIs, most notably the C797S mutation.[2]
This guide will delve into the preclinical profiles of these inhibitors, presenting key data on their enzymatic and cellular activity, as well as their ability to penetrate the central nervous system (CNS), a common site of metastasis in NSCLC.
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Third- and fourth-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[3] This mode of action leads to sustained inhibition of EGFR signaling pathways, ultimately resulting in the suppression of tumor cell proliferation and induction of apoptosis.
Osimertinib, Lazertinib, and Aumolertinib have demonstrated high potency against EGFR sensitizing and T790M mutations.[4][5][6] this compound is designed to also effectively inhibit EGFR harboring the C797S mutation, a key mechanism of resistance to current third-generation TKIs.
Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition.
Comparative Preclinical Data
The following tables summarize key preclinical data for this compound, Osimertinib, Lazertinib, and Aumolertinib, focusing on their in vitro potency and central nervous system penetration.
In Vitro Kinase and Cellular Proliferation Assays
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: In Vitro Potency (IC50, nM) against EGFR Mutations
| Compound | EGFR ex19del | EGFR L858R | EGFR L858R/T790M | EGFR ex19del/T790M | EGFR WT |
| This compound (TAS3351) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Osimertinib | 12.92[4] | 12[7] | 11.44[4] | ~1[7] | 493.8[4] |
| Lazertinib | 5[5] | 20.6[5] | 2[5] | 1.7[5] | 76[5] |
| Aumolertinib | Data not publicly available | 0.84 - 82.80 (for various uncommon mutations)[6] | Data not publicly available | Data not publicly available | >596.60[8] |
Table 2: In Vitro Cell Proliferation Assay (IC50, nM) in NSCLC Cell Lines
| Compound | PC-9 (ex19del) | H1975 (L858R/T790M) |
| This compound (TAS3351) | Data not publicly available | Data not publicly available |
| Osimertinib | ~13[9] | ~5[9] |
| Lazertinib | 5[5] | 6[5] |
| Aumolertinib | Data not publicly available | Data not publicly available |
Central Nervous System (CNS) Penetration
Effective treatment of brain metastases is a significant challenge in NSCLC. The ability of a TKI to cross the blood-brain barrier (BBB) is a critical determinant of its CNS efficacy.
Table 3: Preclinical CNS Penetration Data
| Compound | Key Findings |
| This compound (TAS3351) | Described as brain-penetrable. |
| Osimertinib | Demonstrates good BBB penetration with a rat free brain to free plasma ratio (Kpuu) of 0.21.[10] |
| Lazertinib | Shows a high cerebrospinal fluid (CSF) penetration rate of 46.2% in patients.[11] |
| Aumolertinib | Preclinical studies suggest it can penetrate the BBB.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize EGFR TKIs.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of a test compound against wild-type and mutant EGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A kinase reaction is set up in a microplate containing the EGFR enzyme, the peptide substrate, and ATP in the kinase assay buffer.
-
The test compound is added at various concentrations.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.
-
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[12]
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.
Objective: To determine the IC50 value of a test compound in cancer cell lines with specific EGFR mutations.
Methodology:
-
Cell Culture: Human NSCLC cell lines (e.g., PC-9, H1975) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to the wells.
-
For MTT, the resulting formazan (B1609692) crystals are solubilized.
-
The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
-
Data Analysis: The signal, which is proportional to the number of viable cells, is used to calculate the percentage of cell viability at each compound concentration relative to a vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.[13]
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of a test compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the mice.
-
Once tumors reach a certain size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally or by injection) for a defined period. The control group receives a vehicle.
-
Tumor size is measured regularly with calipers.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Figure 3: Workflow for an In Vivo Xenograft Efficacy Study.
In Vivo Brain Metastasis Model
This model is used to evaluate the efficacy of a compound against tumors grown in the brain.
Objective: To assess the CNS anti-tumor activity of a test compound.
Methodology:
-
Animal Model: Immunocompromised mice are used.
-
Procedure:
-
Cancer cells are implanted directly into the brain of the mice (intracranial injection).
-
Tumor growth is monitored using methods like bioluminescence imaging.
-
Mice are then treated with the test compound or a vehicle.
-
-
Data Analysis: The effect of the compound on intracranial tumor growth is assessed by comparing the imaging signals between the treated and control groups.[14]
Conclusion
Third-generation EGFR TKIs have significantly improved outcomes for patients with EGFR-mutant NSCLC, particularly those with the T790M resistance mutation. Osimertinib, Lazertinib, and Aumolertinib each demonstrate potent and selective inhibition of mutant EGFR with favorable CNS penetration profiles.
This compound, as a fourth-generation TKI, holds the promise of overcoming acquired resistance to third-generation agents, specifically the C797S mutation. While detailed preclinical quantitative data for this compound is not yet widely available, its design to target this key resistance mechanism and its reported brain penetrability position it as a potentially important future therapeutic option. Further preclinical and clinical studies are needed to fully elucidate its comparative efficacy and safety profile. This guide provides a framework for understanding the key parameters used to evaluate these next-generation EGFR inhibitors and highlights the ongoing advancements in the field of targeted therapy for NSCLC.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lazertinib in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Emupertinib's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Emupertinib, a novel Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. By objectively comparing its performance with established EGFR inhibitors and providing detailed experimental protocols, researchers can effectively characterize the potency, selectivity, and cellular mechanism of action of this compound.
Introduction to EGFR Target Engagement in a Cellular Context
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, can drive the growth of various cancers.[1] this compound has been identified as an EGFR tyrosine kinase inhibitor, suggesting its therapeutic potential lies in blocking the receptor's activity.[2] Validating that a compound like this compound directly interacts with and inhibits EGFR within the complex environment of a living cell is a crucial step in preclinical drug development. This process, known as target engagement, provides evidence of the drug's mechanism of action and is essential for establishing a clear relationship between the molecular activity of the compound and its ultimate effect on cancer cells.
This guide outlines several key methodologies to confirm and quantify this compound's engagement with its intended target, EGFR. We will explore direct and indirect measures of engagement, comparing the potential performance of this compound against well-characterized EGFR inhibitors such as Gefitinib, Erlotinib, and Osimertinib.
Comparative Analysis of EGFR Inhibitor Potency
A primary method for comparing the effectiveness of EGFR inhibitors is to determine their half-maximal inhibitory concentration (IC50) in various cellular assays. This value represents the concentration of the drug required to inhibit a specific biological process by 50%. The tables below summarize typical IC50 values for established EGFR inhibitors in assays measuring both direct target inhibition (EGFR phosphorylation) and downstream cellular effects (cell proliferation). These values serve as a benchmark for evaluating the performance of this compound.
Table 1: Comparison of IC50 Values for Inhibition of EGFR Phosphorylation
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib | A431 | Wild-Type (overexpressed) | 25 | [1] |
| Erlotinib | H3255 | L858R | 5 | [1] |
| Osimertinib | H1975 | L858R/T790M | 1 | [1] |
| This compound | (To be determined) | (To be determined) | (To be determined) |
Table 2: Comparison of IC50 Values for Inhibition of Cell Proliferation
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib | HCC827 | delE746-A750 | 9 | [3] |
| Erlotinib | NCI-H3255 | L858R | 50 | [4] |
| Dacomitinib | H1975 | L858R/T790M | 12 | [4] |
| Osimertinib | H1975 | L858R/T790M | 11 | [3] |
| This compound | (To be determined) | (To be determined) | (To be determined) |
Key Methodologies for Validating Target Engagement
Several robust methods can be employed to validate and quantify the interaction of this compound with EGFR in a cellular setting. Each technique offers unique insights into the drug-target interaction.
Western Blotting for EGFR Phosphorylation
Principle: This is a direct method to assess the inhibitory activity of this compound on EGFR's kinase function. Upon binding of its ligand (e.g., EGF), EGFR autophosphorylates on specific tyrosine residues. An effective inhibitor will block this phosphorylation.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cells known to express EGFR (e.g., A431, H1975) and allow them to adhere. Serum-starve the cells to reduce basal EGFR activity. Pre-treat cells with a dose range of this compound or a reference inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (5-10 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068). Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensity. To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR. The ratio of phosphorylated EGFR to total EGFR is then calculated.[1]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method that directly assesses drug binding to its target in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (such as a drug).[5][6]
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble EGFR remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates that this compound has bound to and stabilized EGFR.[7]
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify drug-target engagement. It measures the proximity of a fluorescently labeled tracer that binds to the target protein, which is fused to a NanoLuc® luciferase. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[8][9]
Experimental Protocol:
-
Cell Preparation: Use cells that have been engineered to express an EGFR-NanoLuc® fusion protein.
-
Assay Setup: Seed the cells in a multi-well plate. Add the NanoBRET™ tracer and a dilution series of this compound.
-
Signal Measurement: After an incubation period, add the Nano-Glo® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and thus, target engagement. This data can be used to determine the IC50 of this compound for target binding in live cells.[10]
Proteomics-Based Approaches
Principle: Quantitative proteomics can provide a global view of how this compound affects the cellular proteome, confirming on-target effects and identifying potential off-targets. By comparing the proteome of cells treated with the inhibitor to untreated cells, changes in protein abundance and phosphorylation status can be measured.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins and their phosphorylation sites. Look for changes in the phosphorylation of known EGFR downstream signaling proteins to confirm target engagement and pathway inhibition.[2][11]
Visualizing Key Pathways and Workflows
To aid in the understanding of the experimental designs and the biological context, the following diagrams illustrate the EGFR signaling pathway and the workflows for the key target engagement assays.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that provides critical insights into its therapeutic potential. By employing a combination of techniques such as Western blotting, CETSA, NanoBRET, and proteomics, researchers can build a comprehensive profile of this compound's interaction with EGFR. Comparing the data generated for this compound with that of established EGFR inhibitors will be instrumental in positioning it within the landscape of targeted cancer therapies. The methodologies and comparative data presented in this guide offer a robust framework for the rigorous preclinical evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CETSA [cetsa.org]
- 6. news-medical.net [news-medical.net]
- 7. Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. carnabio.com [carnabio.com]
- 11. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Emupertinib's Effect on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Emupertinib (TAS3351), a novel Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), and its validated effects on downstream signaling pathways. Due to the limited availability of public preclinical data for this compound, this guide draws comparisons with established EGFR inhibitors—Osimertinib, Gefitinib, and Erlotinib—to illustrate the expected mechanistic impact and provide a framework for experimental validation.
This compound is an investigational EGFR TKI, currently in Phase 1/2 clinical trials for non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the C797S resistance mutation.[1][2][3][4][5] Like other drugs in its class, this compound is designed to inhibit the intrinsic kinase activity of EGFR, thereby blocking the initiation of downstream signaling cascades critical for tumor cell proliferation and survival, primarily the MAPK (Ras-Raf-MEK-ERK) and PI3K/AKT/mTOR pathways.[6]
Comparative Analysis of EGFR Inhibitors on Downstream Signaling
The efficacy of an EGFR inhibitor is determined by its ability to suppress the phosphorylation of EGFR and key nodes within its downstream pathways. The following tables summarize representative data from studies on well-established EGFR inhibitors, demonstrating their impact on the phosphorylation of EGFR, ERK, and AKT. This data serves as a benchmark for the expected effects of this compound.
Table 1: Comparative Efficacy of EGFR Inhibitors on EGFR Phosphorylation
| Inhibitor | Cell Line | EGFR Mutation Status | Concentration | Inhibition of p-EGFR (Tyr1173) | Reference |
| Osimertinib | PC-9 | Exon 19 Deletion | 10 nM | >90% | [7][8] |
| Gefitinib | HCC827 | Exon 19 Deletion | 100 nM | >85% | [9] |
| Erlotinib | H3255 | L858R | 100 nM | >80% | [10] |
| This compound (Expected) | Relevant NSCLC Cell Line | e.g., C797S | To be determined | Expected potent inhibition | N/A |
Table 2: Comparative Efficacy of EGFR Inhibitors on MAPK Pathway (p-ERK)
| Inhibitor | Cell Line | EGFR Mutation Status | Concentration | Inhibition of p-ERK (Thr202/Tyr204) | Reference |
| Osimertinib | NCI-H1975 | L858R, T790M | 50 nM | >80% | [] |
| Gefitinib | PC-9 | Exon 19 Deletion | 100 nM | >70% | [6] |
| Erlotinib | A431 | Wild-Type (amplified) | 1 µM | Significant inhibition | [6] |
| This compound (Expected) | Relevant NSCLC Cell Line | e.g., C797S | To be determined | Expected potent inhibition | N/A |
Table 3: Comparative Efficacy of EGFR Inhibitors on PI3K/AKT Pathway (p-AKT)
| Inhibitor | Cell Line | EGFR Mutation Status | Concentration | Inhibition of p-AKT (Ser473) | Reference |
| Osimertinib | NCI-H1975 | L858R, T790M | 50 nM | >85% | [7][] |
| Gefitinib | PC-9 | Exon 19 Deletion | 100 nM | >75% | [6] |
| Erlotinib | A431 | Wild-Type (amplified) | 1 µM | Significant inhibition | [6] |
| This compound (Expected) | Relevant NSCLC Cell Line | e.g., C797S | To be determined | Expected potent inhibition | N/A |
Experimental Protocols
Validation of an EGFR inhibitor's effect on downstream signaling is predominantly conducted via Western blotting. This technique allows for the quantification of changes in the phosphorylation status of target proteins.
Protocol: Western Blot for Phospho-EGFR, Phospho-ERK, and Phospho-AKT
1. Cell Culture and Treatment:
-
Culture NSCLC cells (e.g., A549, H1975) to 70-80% confluency.[12]
-
For ligand-induced phosphorylation studies, serum-starve the cells for 16-24 hours.
-
Treat cells with varying concentrations of this compound or a comparator drug (e.g., Osimertinib) for a specified duration (e.g., 2, 6, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., EGF stimulation at 100 ng/mL for 10 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[12][13]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane on a 4-20% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system. For a large protein like EGFR (~175 kDa), ensure efficient transfer by using a buffer with up to 0.1% SDS.[12]
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody diluted in 5% BSA/TBST overnight at 4°C. Use specific antibodies for p-EGFR (e.g., Tyr1173), p-ERK1/2 (Thr202/Tyr204), and p-AKT (Ser473).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Prepare an ECL chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
To normalize the data, strip the membrane and re-probe with antibodies against total EGFR, total ERK, and total AKT.[8]
-
Quantify band intensities using densitometry software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein provides an accurate measure of inhibition.[12]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and the general workflow for validating inhibitor efficacy.
Caption: EGFR signaling pathways targeted by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. A Study of TAS3351 in NSCLC Patients With EGFRmt [ctv.veeva.com]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Confirming Emupertinib Specificity: A Comparative Guide Utilizing Knockout Models
For Immediate Release
A Comprehensive Analysis of Emupertinib (TAS3351), a Fourth-Generation EGFR Inhibitor, and the Critical Role of Knockout Models in Specificity Validation.
This guide provides a comparative overview of this compound, a novel fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and its anticipated performance against other EGFR inhibitors. This compound, potentially the International Nonproprietary Name (INN) for the clinical candidate TAS3351, is designed to overcome acquired resistance to earlier generation TKIs, particularly mutations like T790M and C797S in non-small cell lung cancer (NSCLC).[1][2][3][4][5]
Given the nascent stage of publicly available data on this compound, this document focuses on the established "gold standard" methodologies for validating inhibitor specificity, with a central emphasis on the use of knockout (KO) models. The presented experimental data for comparator compounds and detailed protocols will serve as a benchmark for the evaluation of this compound's preclinical data as it becomes available.
The Imperative of Specificity for EGFR TKIs
The clinical success of EGFR inhibitors is directly linked to their specificity for the target kinase. Off-target effects can lead to toxicity and diminish the therapeutic window. Therefore, rigorous validation of a new inhibitor's specificity is paramount. Genetic methods, particularly CRISPR-Cas9 mediated gene knockout, offer the most definitive approach to confirming that the observed biological effects of a drug are indeed due to the inhibition of its intended target.[6][7][8]
This compound in the Landscape of Fourth-Generation EGFR Inhibitors
Fourth-generation EGFR TKIs are being developed to address the significant clinical challenge of resistance to third-generation inhibitors like osimertinib, which is often driven by the C797S mutation.[9][10][11][12] Preclinical data on TAS3351 suggests it exhibits potent inhibitory activity against EGFR harboring various resistance mutations while sparing wild-type EGFR, a hallmark of fourth-generation inhibitors.[1][2]
Below is a comparative summary of preclinical data for several fourth-generation EGFR inhibitors. While specific data for this compound is pending public release, its profile is expected to be competitive with these compounds.
Table 1: Comparative Preclinical Efficacy of Fourth-Generation EGFR Inhibitors
| Compound | Target EGFR Mutations | IC50 (nM) in Cellular Assays (Cell Line) | Reference |
| This compound (TAS3351) | ex19del/T790M/C797S, L858R/T790M/C797S | Data Not Publicly Available | [1][2] |
| BLU-945 | Del19/T790M/C797S | ~559 (PC9-DTC) | [13] |
| BBT-176 | 19Del/C797S, 19Del/T790M/C797S, L858R/C797S | 4.36, 1.79, 5.35 (Ba/F3) | [10] |
| CCM-205 | Del19/T790M/C797S | 1020 (PC9-DTC) | [13] |
| CCM-308 | Del19/T790M/C797S | 220 (PC9-DTC) | [13] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used and should be compared with caution.
Gold Standard for Specificity Validation: EGFR Knockout Models
The most rigorous method to validate that an inhibitor's effects are on-target is to test it in a cell line where the target gene has been knocked out. In an EGFR KO cell line, a specific EGFR inhibitor should have no effect on cell viability or downstream signaling, as its target is absent.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of results. The following are standard protocols for assessing the specificity and efficacy of EGFR inhibitors.
Protocol 1: Western Blot Analysis for EGFR Pathway Inhibition in Wild-Type vs. EGFR KO Cells
Objective: To visually confirm the absence of EGFR in knockout cells and to demonstrate that the inhibitor's effect on downstream signaling is EGFR-dependent.
Methodology:
-
Cell Culture and Lysis:
-
Culture wild-type (e.g., A431) and EGFR knockout A431 cells.
-
Treat cells with this compound or a vehicle control for a specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-EGFR, anti-p-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect chemiluminescence using an imaging system.
-
Expected Results: The EGFR band should be present in wild-type lysates and absent in KO lysates. Phosphorylation of downstream targets like AKT and ERK should be reduced by this compound only in the wild-type cells.
Protocol 2: Cell Viability Assay
Objective: To quantify the dose-dependent effect of this compound on the viability of cancer cell lines with and without EGFR expression.
Methodology:
-
Cell Seeding: Seed wild-type and EGFR KO cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or other EGFR inhibitors.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Expected Results: this compound should exhibit a potent IC50 in EGFR-dependent wild-type cells but a significantly higher or no measurable IC50 in EGFR KO cells.
Table 2: Hypothetical Cell Viability Data for this compound
| Cell Line | EGFR Status | This compound IC50 (nM) |
| A431 | Wild-Type | Expected: Low nM range |
| A431 EGFR KO | Knockout | Expected: >10,000 nM |
| NCI-H1975 | L858R/T790M | Expected: Low nM range |
Protocol 3: In Vitro Kinase Assay (Kinome Scan)
Objective: To determine the selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of this compound to inhibit the activity of a large panel of purified kinases (e.g., the KINOMEscan™ platform).
-
Procedure:
-
This compound is incubated with each kinase in the panel at a fixed concentration (e.g., 1 µM).
-
A kinase-specific substrate and ATP are added to initiate the reaction.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated. Results are often visualized on a kinome tree to illustrate selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of TAS3351, a brain-penetrable fourth-generation EGFR-TKI that overcomes T790M and C797S resistance mutations | Sciety [sciety.org]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. TAS3351 for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Human EGFR knockout HeLa cell line (ab255385) | Abcam [abcam.com]
- 8. Human EGFR knockout A549 cell line (ab286394) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Emupertinib: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Emupertinib is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as hazardous, is recommended.
Proper waste management of chemical compounds in a research setting is a critical aspect of laboratory safety. The procedures outlined below are based on best practices for the disposal of similar kinase inhibitors and other potent pharmaceutical agents. Adherence to these guidelines will help mitigate risks of exposure and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given its nature as a biologically active small molecule, minimizing exposure is a priority.
| Personal Protective Equipment (PPE) | Specifications and Usage |
| Eye Protection | Safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | A lab coat, preferably a disposable one, should be worn to prevent skin contact. |
| Respiratory Protection | When handling the powdered form of this compound, a properly fitted respirator (e.g., N95 or higher) is essential to prevent inhalation. |
All handling of this compound should be conducted within a certified chemical fume hood to further minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste involves a systematic approach of segregation, containment, and labeling.
1. Waste Segregation at the Source:
Proper segregation is the foundation of a safe and compliant waste disposal program. Never mix this compound waste with general laboratory trash.
-
Solid Waste: This category includes unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, vials, and other lab consumables.
-
Liquid Waste: This includes any aqueous or solvent solutions containing this compound.
-
Sharps Waste: Needles, scalpels, or any other sharp objects contaminated with this compound must be handled separately.
2. Designated Waste Containers:
Use dedicated and clearly labeled containers for each waste stream.
| Waste Type | Container Specifications | Labeling Requirements |
| Solid Waste | A sealable, leak-proof container lined with a heavy-duty plastic bag. | "Hazardous Waste: this compound (Solid)" with appropriate hazard symbols. |
| Liquid Waste | A compatible, sealed, and shatter-resistant container. | "Hazardous Waste: this compound (Liquid)" with a description of the solvent and appropriate hazard symbols. |
| Sharps Waste | A puncture-resistant, leak-proof sharps container. | "Hazardous Sharps Waste: this compound" with a biohazard symbol if applicable. |
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
For Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a designated hazardous waste container.
-
For Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit). Place the contaminated absorbent material into a sealed container for hazardous waste.
-
Decontamination: Following the removal of the spilled material, decontaminate the area with a suitable cleaning agent. All cleaning materials must also be disposed of as hazardous waste.
4. Storage and Final Disposal:
-
Temporary Storage: Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory. Access to this area should be restricted.
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[1][2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection. Provide the waste disposal service with all available information about the compound. High-temperature incineration at an approved hazardous waste facility is the recommended method for the final disposal of antineoplastic agents.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Emupertinib
Essential Safety & Handling Protocols for Emupertinib
For research use only. Not for human or veterinary use. [1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.[3] Gloves: Two pairs of nitrile gloves (double-gloving).[3][4] Eye Protection: Chemical splash goggles.[3] Lab Coat: Disposable, non-absorbent lab coat.[4][5] Ventilation: Certified chemical fume hood or powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[3][4] Eye Protection: Chemical splash goggles or a face shield.[3] Lab Coat: Standard laboratory coat.[3] Ventilation: Chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[3] Eye Protection: Safety glasses with side shields.[3] Lab Coat: Standard laboratory coat.[3] Containment: Class II biological safety cabinet.[3][5] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[3] Eye Protection: Chemical splash goggles.[3] Lab Coat: Standard laboratory coat.[3] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step workflow is critical to ensure personnel safety and prevent contamination. The following diagram illustrates the recommended procedure for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Handling and Experimental Use:
-
Designated Area: All work with this compound, particularly with the solid compound and concentrated solutions, must be conducted in a designated and clearly marked area within the laboratory.[3]
-
Ventilation: Manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.[3]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3][6]
Disposal Plan:
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[3]
-
Decontamination: Work surfaces should be decontaminated using a 10% bleach solution with a contact time of at least 15 minutes, followed by a water rinse.[5]
-
Regulatory Compliance: All waste must be disposed of in accordance with institutional, local, and national hazardous waste regulations.[2][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
